Urcosimod
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C101H152N14O27 |
|---|---|
Molekulargewicht |
1994.4 g/mol |
IUPAC-Name |
(2S)-2-[[(3S)-2-[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C101H152N14O27/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-34-88(120)103-42-45-136-47-49-138-51-53-140-55-57-142-59-58-141-56-54-139-52-50-137-48-46-135-44-41-89(121)104-65-90(122)105-66-91(123)107-79(63-74-35-37-77(118)38-36-74)94(126)110-81(62-73-29-21-18-22-30-73)95(127)111-82(60-70(2)3)100(132)114-43-26-33-85(114)97(129)112-83(68-116)96(128)108-78(39-40-87(102)119)92(124)109-80(61-72-27-19-17-20-28-72)93(125)106-71(4)99(131)115-67-76-32-25-24-31-75(76)64-86(115)98(130)113-84(69-117)101(133)134/h17-22,24-25,27-32,35-38,70-71,78-86,116-118H,5-16,23,26,33-34,39-69H2,1-4H3,(H2,102,119)(H,103,120)(H,104,121)(H,105,122)(H,106,125)(H,107,123)(H,108,128)(H,109,124)(H,110,126)(H,111,127)(H,112,129)(H,113,130)(H,133,134)/t71-,78+,79-,80+,81+,82+,83-,84+,85+,86+/m1/s1 |
InChI-Schlüssel |
ZTHJLYVWKNLZAD-QZPNKMJMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Urcosimod's Mechanism of Action in Corneal Nerve Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urcosimod (formerly OK-101) is a first-in-class therapeutic candidate under investigation for neuropathic corneal pain (NCP), a condition characterized by chronic pain resulting from damage to the corneal nerves.[1][2][3] This technical guide provides an in-depth overview of the proposed mechanism of action of this compound, supported by available preclinical and clinical data. This compound is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[4][5][6] This receptor is expressed on immune cells, neurons, and glial cells, suggesting a multi-faceted approach to mitigating corneal nerve damage and associated pain by modulating inflammation and neuronal activity.[5][6][7] Preclinical studies in a murine model of NCP have demonstrated significant pain-reducing effects, and a Phase 2 clinical trial has shown promising results in reducing pain scores in patients with NCP.[4][6] This document will detail the experimental protocols, present quantitative data in a structured format, and visualize the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: ChemR23
This compound is a novel therapeutic agent developed using a membrane-anchored-peptide technology.[5][8] This technology involves conjugating a chemerin peptide agonist to a lipid molecule, which is designed to enhance the drug's residence time in the ocular environment and reduce washout.[9][10]
The primary molecular target of this compound is the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[5][6] ChemR23 is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand chemerin, an adipokine with pleiotropic functions in immunity and metabolism.[11] The expression of ChemR23 on key cell types involved in corneal health and disease, including immune cells (such as macrophages and dendritic cells), neurons (including those of the trigeminal ganglion that innervate the cornea), and glial cells, positions it as a strategic target for intervention in NCP.[5][6][7][12]
Preclinical Evidence of Efficacy
This compound has demonstrated significant analgesic effects in a validated preclinical model of neuropathic corneal pain.[4]
Experimental Protocols
Animal Model: A mouse model of neuropathic corneal pain was established through the ligation of the ciliary nerve, which provides sensory innervation to the cornea.[4] This model is designed to mimic the nerve injury that can lead to NCP in humans.
Treatment Groups:
-
Vehicle Control: Balanced Salt Solution (BSS).[4]
-
Positive Control: Gabapentin (B195806) (100mg/kg, intraperitoneal injection), a standard treatment for neuropathic pain.[4]
-
Test Articles:
Efficacy Endpoints:
-
Chemical Nociception: The eye wiping response to the application of 5M hyperosmolar saline (HS) was counted for 30 seconds. An increased number of eye wipes indicates a heightened pain response.[4]
-
Mechanical Sensitivity: The threshold for the blink reflex in response to mechanical stimulation was measured using a Cochet-Bonnet esthesiometer. A lower threshold indicates increased mechanical allodynia.[4]
-
Corneal Integrity: Corneal fluorescein (B123965) staining was used to assess the safety of the treatments on the corneal epithelium.[4]
Study Duration: The treatment period was 11 days, with efficacy measurements taken at days 7, 10, and 14 post-surgery.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the ciliary nerve ligation model of NCP.
Table 1: Effect of this compound on Chemical Nociception (Eye Wiping Response) at Day 14 [4]
| Treatment Group | Mean Eye Wipes (counts/30 sec) ± SEM |
| BSS (Vehicle) | 27.2 ± 0.68 |
| Gabapentin | 13.2 ± 0.80 |
| L-OK-101 (3/6 times/day) | 17.5 ± 0.78 |
| L-OK-101 (6/6 times/day) | 15.4 ± 0.73 |
| NL-OK-101 (3/6 times/day) | 16.8 ± 0.88 |
| NL-OK-101 (6/6 times/day) | 14.6 ± 0.75 |
All treatment groups showed a statistically significant reduction in eye wipes compared to the BSS vehicle (p<0.0001). The higher frequency dosing of both lipidated and non-lipidated this compound demonstrated efficacy comparable to gabapentin.
Table 2: Effect of this compound on Mechanical Sensitivity [4]
| Treatment Group | Outcome |
| BSS (Vehicle) | Significantly lower mechanical sensitivity threshold |
| Gabapentin | Statistically significant recovery of mechanical sensitivity threshold |
| L-OK-101 (both frequencies) | Statistically significant recovery of mechanical sensitivity threshold (p<0.05 vs. vehicle) |
| NL-OK-101 (both frequencies) | Statistically significant recovery of mechanical sensitivity threshold (p<0.05 vs. vehicle) |
Both lipidated and non-lipidated this compound demonstrated a recovery of mechanical sensitivity on par with gabapentin and significantly better than the vehicle control (p<0.01) at days 7 and 10.
Preclinical Experimental Workflow
Clinical Evidence in Neuropathic Corneal Pain
This compound has completed a Phase 2 clinical trial for the treatment of NCP, demonstrating a significant reduction in patient-reported pain.
Clinical Trial Methodology
Study Design: A single-center, randomized, double-masked, placebo-controlled Phase 2 proof-of-concept trial.[6]
Patient Population: 18 patients with a diagnosis of neuropathic corneal pain confirmed by in vivo confocal microscopy (IVCM).[1][13]
Treatment Arms:
-
This compound 0.05% ophthalmic solution.[6]
-
This compound 0.1% ophthalmic solution.[14]
-
Placebo ophthalmic solution.[6]
Dosing Regimen: Four eye drops per day for 12 weeks.[14]
Primary Endpoint: The change in mean pain score from baseline to the end of the 12-week treatment period, as measured by a Visual Analogue Scale (VAS) from 0 to 10.[6]
Quantitative Data from the Phase 2 Clinical Trial
The following tables summarize the key efficacy data from the Phase 2 trial of this compound in patients with NCP.
Table 3: Change in Mean Pain Scores (VAS) after 12 Weeks of Treatment (Per-Protocol Population) [6]
| Treatment Group | Change in Mean Pain Score |
| This compound 0.05% | 5.5 |
| Placebo | 2.75 |
The trial demonstrated a clinically significant difference of 2.75 points between the 0.05% this compound and placebo groups. The 0.1% treatment group showed less efficacy than the 0.05% group.[14]
Table 4: Patient Response Rates at 12 Weeks [6]
| Population | Endpoint | This compound 0.05% | Placebo |
| Per-Protocol | >80% improvement in pain severity (VAS) | 75% | - |
| Intent-to-Treat | >50% improvement in pain (VAS) | 67% | 33% |
A marked reduction in pain scores for those treated with this compound was observed as early as week 4.[6] No serious adverse events were reported during the trial.[14]
Clinical Trial Workflow
Proposed Mechanism of Action: Signaling Pathways
This compound's therapeutic effect in corneal nerve damage is believed to be mediated through the activation of the ChemR23 receptor on multiple cell types in the cornea and associated neural pathways. The binding of this compound to ChemR23, a Gαi-coupled receptor, is expected to initiate a signaling cascade that leads to anti-inflammatory and neuro-modulatory effects.
Anti-Inflammatory Pathway in Immune Cells
In immune cells such as macrophages and dendritic cells, which are implicated in the inflammatory response following nerve injury, the activation of ChemR23 by this compound is hypothesized to have a dual role. While chemerin can be pro-inflammatory, certain chemerin-derived peptides and other ChemR23 agonists like Resolvin E1 are known to have potent anti-inflammatory and pro-resolving effects.[11][15] this compound, as a chemerin peptide agonist, is thought to promote the resolution of inflammation. This may involve:
-
Inhibition of pro-inflammatory cytokine production: Reducing the release of inflammatory mediators that can sensitize and damage corneal nerves.
-
Polarization of macrophages: Shifting macrophages towards an anti-inflammatory and tissue-reparative phenotype.[15]
-
Inhibition of NLRP3 inflammasome: Recent studies have shown that ChemR23 activation can inhibit the NLRP3 inflammasome, a key driver of inflammation, and subsequent neuronal pyroptosis.[11]
Neuro-modulatory Pathway in Neuronal Cells
The expression of ChemR23 on trigeminal ganglion neurons, which provide sensory innervation to the cornea, suggests a direct neuro-modulatory role for this compound.[5][7] Activation of ChemR23 in these neurons may help to alleviate neuropathic pain by:
-
Modulating ion channel activity: Research suggests a potential link between ChemR23 signaling and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation. Activation of ChemR23 may suppress TRPV1 function, thereby reducing neuronal hyperexcitability and pain signaling.
-
Reducing neuronal inflammation: By acting directly on neurons and surrounding glial cells, this compound may reduce the local inflammatory environment that contributes to neuronal sensitization.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. FDA Approves Fast Track for OKYO's this compound in Neuropathic Corneal Pain [synapse.patsnap.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. okyopharma.com [okyopharma.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. OKYO Pharma Unveils Strong Phase 2 Clinical Trial Results for this compound to Treat Neuropathic Corneal Pain | Nasdaq [nasdaq.com]
- 10. okyopharma.com [okyopharma.com]
- 11. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Single-cell RNA sequencing reveals distinct transcriptional features of the purinergic signaling in mouse trigeminal ganglion [frontiersin.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RePORT ⟩ RePORTER [reporter.nih.gov]
Urcosimod's Effect on Inflammatory Mediators in Dry Eye Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dry Eye Disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which ocular surface inflammation and damage play etiological roles. Urcosimod (formerly known as OK-101), a novel therapeutic agent developed by OKYO Pharma, is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[1][2] This technical guide provides an in-depth analysis of the available preclinical and clinical data on the effects of this compound on inflammatory mediators implicated in the pathophysiology of DED. The document summarizes quantitative data, outlines experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Introduction to this compound and its Target: The Chemerin/ChemR23 Axis
This compound is a first-in-class topical therapeutic candidate for DED.[3] It is a synthetic, 10-amino acid peptide analogue of the C-terminal portion of chemerin, a naturally occurring protein. The peptide is conjugated to a lipid moiety, a feature designed to increase its residence time on the ocular surface.[4]
The therapeutic target of this compound is the ChemR23 receptor, a G-protein coupled receptor (GPCR) expressed on various immune cells, including macrophages, dendritic cells, and natural killer cells, as well as on neurons and glial cells.[1][5] The chemerin/ChemR23 signaling axis is increasingly recognized for its multifaceted role in regulating inflammation. Depending on the cellular context and the specific chemerin-derived peptides, this pathway can either promote or resolve inflammation. This compound is designed to leverage the anti-inflammatory properties of this system.
Preclinical Evidence of Anti-Inflammatory Effects
Preclinical studies in a mouse model of DED have provided the foundational evidence for this compound's anti-inflammatory and protective effects on the ocular surface.
Quantitative Data from Preclinical Studies
While detailed peer-reviewed publications with extensive quantitative data are not yet available, information released by OKYO Pharma provides key insights into the preclinical efficacy of this compound.
| Parameter | Model System | Treatment | Outcome | Source |
| Inflammatory Cell Infiltration | Mouse Model of Dry Eye Disease | Topical this compound (OK-101) | Statistically significant reduction in inflammatory CD4+ T-cells. | OKYO Pharma |
| Goblet Cell Density | Mouse Model of Dry Eye Disease | Topical this compound (OK-101, 0.04%) | Normalized goblet cell density. | [6] |
Experimental Protocols (Based on Available Information)
A detailed, peer-reviewed experimental protocol for the preclinical studies has not been published. However, based on company presentations, the following general methodology was likely employed:
-
Animal Model: A murine model of DED was utilized. The specific method of DED induction (e.g., controlled desiccating environment, scopolamine (B1681570) administration) has not been publicly detailed.
-
Treatment Administration: this compound (OK-101) was administered topically to the ocular surface of the mice. A 0.04% concentration was specified for the goblet cell density experiment.[6]
-
Endpoint Analysis:
-
Inflammatory Cell Infiltration: Likely assessed through immunohistochemistry or flow cytometry of ocular surface tissues (e.g., conjunctiva, cornea) to quantify the presence of CD4+ T-cells.
-
Goblet Cell Density: Conjunctival tissue was likely collected, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize and count mucin-secreting goblet cells.
-
Clinical Trial Data in Dry Eye Disease
This compound has completed a Phase 2, multi-center, randomized, double-masked, placebo-controlled clinical trial in patients with DED (NCT05759208).[7] The trial evaluated the safety and efficacy of two concentrations of this compound ophthalmic solution (0.05% and 0.1%) compared to placebo.[8]
Quantitative Data on Clinical Signs and Symptoms
The primary outcomes of the Phase 2 trial focused on clinical signs and symptoms of DED rather than direct measurement of inflammatory mediators in tear fluid. However, these clinical endpoints are widely accepted as indirect indicators of underlying inflammation.
| Clinical Endpoint | Time Point | This compound (0.05%) vs. Placebo | p-value | Source |
| Total Conjunctival Staining | Day 29 | Statistically significant improvement | 0.034 | [8] |
| Burning/Stinging (Visual Analogue Scale) | Day 15 | Statistically significant improvement | 0.03 | [8] |
| Blurred Vision (Visual Analogue Scale) | Day 29 | Statistically significant improvement | 0.01 | [8] |
| Ocular Pain (Visual Analogue Scale) | Day 29 | Statistically significant improvement | 0.03 | [9] |
| Tear Film Break-up Time (TFBUT) | Day 15 | Statistically significant improvement | 0.01 | [9] |
Note: While the trial also included a 0.1% this compound arm, some reports have indicated less efficacy compared to the 0.05% dose.[10][11]
Experimental Protocol: Phase 2 Clinical Trial (NCT05759208)
-
Study Design: A multi-center, randomized, double-masked, placebo-controlled study.[7]
-
Participants: 240 subjects with DED were enrolled and randomly assigned to one of three cohorts (0.05% OK-101, 0.1% OK-101, or placebo).[8]
-
Inclusion/Exclusion Criteria: Participants were selected based on specific criteria for DED diagnosis.
-
Treatment Regimen: The assigned treatment was administered bilaterally twice daily for 12 weeks. A 2-week run-in period with a placebo was used to exclude placebo responders.[7][12]
-
Primary and Secondary Outcome Measures: The study assessed a range of signs and symptoms of DED, including but not limited to conjunctival staining, ocular pain, burning/stinging, blurred vision, and tear film break-up time.[8][9]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Ocular Immune Cells
Caption: Proposed intracellular signaling cascade following the binding of this compound to the ChemR23 receptor on an ocular immune cell.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical assessment of this compound in a mouse model of dry eye disease.
Discussion and Future Directions
The available data suggest that this compound exerts anti-inflammatory effects on the ocular surface, as evidenced by a reduction in CD4+ T-cell infiltration and the restoration of goblet cell density in a preclinical model of DED. The positive outcomes in the Phase 2 clinical trial for key signs and symptoms of DED further support the therapeutic potential of this compound.
However, a more detailed understanding of this compound's impact on the complex inflammatory cascade in DED is warranted. Future research should aim to:
-
Publish detailed preclinical data: Peer-reviewed publication of the preclinical studies would provide the scientific community with a more robust dataset, including the effects of this compound on a wider array of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17), chemokines, and other inflammatory cells.
-
Incorporate biomarker analysis in future clinical trials: Subsequent clinical trials should include the analysis of inflammatory mediators in the tear film and/or conjunctival impression cytology. This would provide direct evidence of this compound's anti-inflammatory mechanism in humans and could serve as valuable biomarkers for treatment response.
-
Elucidate the downstream signaling pathways: Further in vitro studies using ocular cell lines (e.g., conjunctival epithelial cells, corneal epithelial cells, and resident immune cells) would help to delineate the precise intracellular signaling pathways activated by this compound through the ChemR23 receptor in the ocular environment.
Conclusion
This compound represents a promising novel therapeutic approach for the management of DED with a unique mechanism of action targeting the chemerin/ChemR23 signaling axis. Preclinical and Phase 2 clinical data have demonstrated its potential to ameliorate the signs and symptoms of DED, likely through the modulation of ocular surface inflammation. Further research into its specific effects on a broader range of inflammatory mediators will be crucial to fully elucidate its therapeutic profile and to guide its continued clinical development.
References
- 1. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 2. okyopharma.com [okyopharma.com]
- 3. Okyo Pharma Announces Postive Data in Long-Term Stability of this compound | Ophthalmology Management [ophthalmologymanagement.com]
- 4. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. okyopharma.com [okyopharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. okyopharma.com [okyopharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. okyopharma.com [okyopharma.com]
Preclinical Pharmacology of Urcosimod (OK-101): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urcosimod (formerly OK-101) is a novel, first-in-class therapeutic candidate under development for ocular inflammatory conditions, primarily Dry Eye Disease (DED) and Neuropathic Corneal Pain (NCP). It is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor (GPCR), a key modulator of inflammatory pathways. Preclinical studies have demonstrated this compound's dual-action mechanism, exhibiting both potent anti-inflammatory and analgesic properties in validated animal models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key in vivo efficacy data, and outlining the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action
This compound is a synthetic, lipidated 10-mer peptide derived from the C-terminus of chemerin, an endogenous chemoattractant protein.[1] Its primary molecular target is the ChemR23 receptor, also known as chemerin receptor 1 (CMKLR1).[2][3] This receptor is predominantly expressed on immune cells, including macrophages and dendritic cells, as well as on neuronal and glial cells in the dorsal root ganglion.[2][3][4]
The binding of this compound to ChemR23 on immune cells initiates a signaling cascade that is believed to reprogram pro-inflammatory macrophages to an anti-inflammatory phenotype.[1] This modulation of the immune response leads to a reduction in the production and release of pro-inflammatory cytokines at the site of inflammation, thereby restoring tissue homeostasis.[1] In the context of ocular surface diseases, this translates to a decrease in the inflammatory markers associated with DED.
Furthermore, the expression of ChemR23 on neuronal cells suggests a direct role for this compound in pain modulation.[2][3][4] By activating these receptors, this compound is thought to suppress the signaling pathways responsible for neuropathic pain, offering a targeted approach to alleviating the debilitating symptoms of NCP.
A key design feature of this compound is its lipid conjugation.[5][6][7] This membrane-anchored peptide technology is intended to increase the residence time of the drug on the ocular surface, thereby enhancing its local bioavailability and prolonging its therapeutic effect by combating washout from tears.[5][6][7]
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in established mouse models of Dry Eye Disease and Neuropathic Corneal Pain. The following tables summarize the key quantitative findings from these studies.
Dry Eye Disease (DED) Model
A scopolamine-induced DED model in mice was utilized to assess the anti-inflammatory effects of this compound.[1]
| Parameter | Vehicle Control | This compound (0.04%) | Positive Control (Cyclosporine) | Outcome | Citation |
| Corneal Permeability | Statistically significant increase | Dramatic reduction (p ≤ 0.001) | Statistically significant reduction | This compound significantly reduced DED-induced corneal permeability, comparable to the positive control. | [1] |
| Conjunctival Goblet Cell Density | Significant loss | Normalized goblet cell density | Not Reported | This compound rescued the DED-induced loss of mucin-secreting goblet cells. | [1] |
| Inflammatory CD4+ T-cells | Significant enhancement | Statistically significant reduction (p ≤ 0.01) | Not Reported | This compound reduced inflammatory CD4+ T-cell levels to that of naïve animals. | [1] |
Neuropathic Corneal Pain (NCP) Model
A ciliary nerve ligation/constriction model in mice was employed to evaluate the analgesic properties of this compound.[5][8]
| Parameter | Vehicle Control (BSS) | This compound (L and NL) | Positive Control (Gabapentin) | Outcome | Citation |
| Eye Wipe Response (Hyperosmolar Saline Stimulation) | Increased eye wipes (36.65±6.45) | Statistically significant inhibition of corneal nociceptor sensitization (p <0.05) | Statistically significant inhibition (13.2±0.80 counts/30 sec) | This compound was effective in reducing neuropathic corneal pain. | [5] |
| Mechanical Sensitivity Threshold | No significant change | Statistically significant recovery (p <0.05) | On par with this compound | This compound restored mechanical sensitivity, performing significantly better than the vehicle control (p <0.01). | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments conducted to evaluate the pharmacology of this compound.
Neuropathic Corneal Pain (NCP) Model: Ciliary Nerve Ligation/Constriction
This model is designed to induce a state of chronic ocular pain that mimics human NCP.[5][9]
Protocol:
-
Animals: Adult C57BL/6 mice are used for this procedure.[10]
-
Anesthesia: Mice are anesthetized using an appropriate regimen (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A lateral canthotomy is performed, and the conjunctival fornix is incised.[5]
-
The globe is carefully rotated nasally to expose the optic nerve and surrounding ciliary nerves.[5]
-
A 7-0 silk suture is passed around the ciliary nerves and tightened to create a ligation or constriction without severing the nerves.[5][9]
-
Sham-operated animals undergo the same procedure without the final ligation.[5]
-
-
Post-operative Care: A temporary tarsorrhaphy is performed using 8-0 nylon sutures to protect the ocular surface during recovery.[5]
-
Pain Assessment:
-
Eye-Wiping Test: At specified time points post-surgery, a drop of hyperosmolar saline (e.g., 5M NaCl) is applied to the cornea. The number of ipsilateral paw wipes towards the eye is counted for a 30-second period as a measure of pain.[5]
-
Mechanical Sensitivity: A Cochet-Bonnet esthesiometer is used to measure the mechanical sensitivity threshold of the cornea.[9]
-
-
Treatment: Topical administration of this compound, vehicle, or a positive control (e.g., intraperitoneal gabapentin) is initiated at a predetermined time point post-surgery and continued for the duration of the study.[5][8]
-
Histological Analysis: At the end of the study, corneas are collected for analysis of ocular surface integrity (corneal fluorescein staining) and nerve density via immunohistochemistry using antibodies against nerve markers like βIII tubulin.[5]
Dry Eye Disease (DED) Model: Scopolamine-Induced
This model induces a state of aqueous-deficient dry eye through muscarinic receptor antagonism.[1][8]
Protocol:
-
Animals: Adult C57BL/6 mice are typically used.[10]
-
DED Induction:
-
Treatment: Topical ophthalmic solutions of this compound, vehicle, or a positive control (e.g., cyclosporine) are administered multiple times daily throughout the induction period.[1]
-
Ocular Surface Assessment:
-
Corneal Permeability: A corneal permeability assay is performed to assess the integrity of the corneal epithelium. This typically involves the application of a fluorescent dye and measuring its uptake.
-
-
Immunohistochemistry and Flow Cytometry:
-
Goblet Cell Density: At the study endpoint, eyes are enucleated, and conjunctival tissue is processed for Periodic acid-Schiff (PAS) staining to visualize and quantify mucin-containing goblet cells.
-
CD4+ T-Cell Infiltration: Conjunctival tissue is collected and processed for either immunohistochemistry or flow cytometry to quantify the presence of inflammatory CD4+ T-cells using specific antibodies.
-
Conclusion
The preclinical data for this compound (OK-101) strongly support its continued development as a novel therapeutic for DED and NCP. Its unique dual mechanism of action, targeting both inflammation and pain through the ChemR23 receptor, represents a promising and differentiated approach for these multifactorial ocular conditions. The robust efficacy demonstrated in validated animal models, coupled with a formulation designed for prolonged ocular surface residence, positions this compound as a significant potential advancement in the treatment of inflammatory ocular surface diseases. Further clinical investigation is warranted to translate these compelling preclinical findings into patient benefits.
References
- 1. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dry Eye Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]
- 8. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 9. A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris-pharma.com [iris-pharma.com]
The Role of Chemerin Peptide Agonists in Ocular Surface Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocular surface inflammation is a critical component in the pathophysiology of numerous prevalent conditions, most notably Dry Eye Disease (DED). The complex interplay of immune cells, inflammatory mediators, and resident ocular surface cells creates a challenging environment for therapeutic intervention. Emerging research has identified the chemerin system, a network involving the chemerin protein and its receptors, as a novel and promising target for modulating this inflammatory cascade. This technical guide provides an in-depth exploration of the role of chemerin peptide agonists in ocular surface inflammation, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key signaling pathways to support ongoing research and drug development in this field.
Introduction to the Chemerin System
Chemerin is a chemoattractant protein that, in its active form, modulates the activity of various immune cells.[1] It exerts its biological effects through three primary G protein-coupled receptors (GPCRs):
-
Chemokine-like Receptor 1 (CMKLR1 or ChemR23): Considered the main signaling receptor for chemerin, CMKLR1 activation can lead to both pro- and anti-inflammatory responses depending on the context and the specific ligand.[2][3] It is expressed on various immune cells, including macrophages and dendritic cells, which are pivotal in ocular surface inflammation.[4]
-
G Protein-Coupled Receptor 1 (GPR1): While GPR1 binds chemerin, its signaling is generally weaker than that of CMKLR1, and it may play a more nuanced role in chemerin-mediated activities.[5]
-
C-C Motif Chemokine Receptor-Like 2 (CCRL2): CCRL2 is a non-signaling receptor that is thought to function by sequestering chemerin, thereby regulating its local concentration and availability for the signaling receptors.[6]
The multifaceted nature of the chemerin system, particularly the dual pro- and anti-inflammatory potential of CMKLR1 signaling, has made it an attractive target for the development of selective peptide agonists designed to harness its therapeutic effects for inflammatory conditions.
Chemerin Peptide Agonists in Development
A notable example of a chemerin peptide agonist in clinical development for ocular surface inflammation is OK-101 . This investigational drug is a lipid-conjugated chemerin peptide agonist of CMKLR1.[7][8] The lipid conjugation is designed to increase the residence time of the molecule on the ocular surface, a critical factor for topical ophthalmic drug efficacy.[7] Preclinical studies in mouse models of DED and neuropathic corneal pain have demonstrated the anti-inflammatory and pain-reducing properties of OK-101.[7][8][9][10]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the key quantitative findings from the Phase 2 clinical trial of OK-101 in patients with Dry Eye Disease and from preclinical studies.
Table 1: Efficacy of OK-101 in a Phase 2 Clinical Trial for Dry Eye Disease
| Endpoint | OK-101 Treatment Group | Placebo Group | p-value | Onset of Action | Citation |
| Conjunctival Staining | Statistically significant improvement | - | p = 0.034 | Day 29 | [8] |
| Ocular Pain (Visual Analogue Scale) | Statistically significant reduction | - | p = 0.03, 0.04, 0.01 | Day 29, 57, 85 | OKYO Pharma, 2024 |
| Burning/Stinging (Ora Calibra 4-symptom questionnaire) | Statistically significant improvement | - | p = 0.04 | Day 15 | [8] |
| Burning/Stinging (Visual Analogue Scale) | Statistically significant improvement | - | p = 0.03 | Day 15 | [8] |
| Blurred Vision | Statistically significant improvement | - | p = 0.01 | Day 29 | [8] |
| Tear Film Break-up Time (TFBUT) | Statistically significant improvement | - | p = 0.01, 0.05, 0.02, 0.03 | Day 15, 29, 57, 85 | OKYO Pharma, 2024 |
| Responder Rate (Conjunctival Staining & Ocular Pain) | 34.2% | 20.3% | - | Day 85 | OKYO Pharma, 2024 |
| Responder Rate (Conjunctival Staining & Burning/Stinging) | 32.9% | 20.3% | - | Day 85 | OKYO Pharma, 2024 |
Table 2: Safety and Tolerability of OK-101 (Phase 2 Clinical Trial)
| Parameter | Observation | Citation |
| Drop Comfort Score (0-10 scale) | 2.3 (comparable to artificial tears) | OKYO Pharma, 2024 |
| Adverse Events | Placebo-like tolerability with a very low adverse event profile | [7] |
| Drug-Related Serious Adverse Events | None reported | [7] |
Table 3: Preclinical Efficacy of OK-101 in a Mouse Model of Neuropathic Corneal Pain
| Parameter | OK-101 Treatment Group | Vehicle Control Group | p-value | Citation |
| Eye Wiping Response (counts/30 sec) | Statistically significant reduction (L-OK-101 3/6: 17.5±0.78; 6/6: 15.4±0.73) | 27.2±0.68 | p<0.0001 | [11] |
| Mechanical Sensitivity Threshold | Statistically significant recovery (on par with gabapentin) | - | p<0.05 vs vehicle | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experimental models and outcome measures relevant to the study of chemerin peptide agonists in ocular surface inflammation.
Benzalkonium Chloride (BAC)-Induced Dry Eye Model in Mice
This model is widely used to induce a stable and reproducible dry eye condition characterized by inflammation and ocular surface damage.
Materials:
-
Male BALB/c mice (18-20 g)
-
Benzalkonium chloride (BAC) solution (0.1% or 0.2% in sterile PBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Micropipette
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (25°C ± 1°C, 60% ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.[12][13]
-
Group Allocation: Randomly divide mice into a control group and a BAC-treated group.
-
Induction of Dry Eye:
-
Monitoring and Evaluation: Perform assessments of ocular surface parameters at baseline (day 0) and at specified time points during and after the induction period.
Concanavalin A (ConA)-Induced Ocular Inflammation Model
This model induces a T-cell-mediated inflammatory response in the lacrimal gland and on the ocular surface.
Materials:
-
Female BALB/c mice (8 weeks old)
-
Concanavalin A (ConA) solution (10 mg/mL in sterile PBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
30-gauge needle and syringe
Procedure:
-
Anesthesia: Anesthetize the mice according to approved institutional protocols.
-
Intraorbital Gland Injection:
-
Carefully inject 20 µL of the ConA solution into the intraorbital space of one eye.
-
For the control group, inject 20 µL of sterile PBS.
-
-
Post-Injection Monitoring: House the animals under standard conditions and monitor for signs of inflammation.
-
Tissue Collection and Analysis: At the desired endpoint (e.g., 7 days post-injection), euthanize the animals and collect the intraorbital glands, corneas, and conjunctiva for histological and molecular analysis.
Measurement of Ocular Surface Parameters
4.3.1. Tear Production (Phenol Red Thread Test):
-
Gently restrain the unanesthetized mouse.
-
Place a phenol (B47542) red-impregnated cotton thread into the lateral canthus of the eye for 15 seconds.[14]
-
Remove the thread and measure the length of the color change (from yellow to red) in millimeters.
4.3.2. Corneal Fluorescein (B123965) Staining:
-
Instill 1 µL of 1% sodium fluorescein solution into the conjunctival sac.[14]
-
After 2-3 minutes, gently wipe away excess fluorescein.
-
Examine the cornea under a slit-lamp microscope with a cobalt blue filter.
-
Grade the degree of punctate epithelial erosions using a standardized scoring system (e.g., 0-4 scale based on the area of staining).[14]
4.3.3. Analysis of Inflammatory Markers:
-
Tissue Collection: Carefully dissect the cornea and conjunctiva.
-
RNA Isolation and qRT-PCR: Isolate total RNA from the tissues and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]
-
Immunohistochemistry/Immunofluorescence: Prepare tissue sections and perform staining with specific antibodies to identify and quantify the infiltration of immune cells (e.g., CD45+ leukocytes, macrophages).
-
Flow Cytometry: Create single-cell suspensions from the cornea and conjunctiva to quantify different immune cell populations using fluorescently labeled antibodies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of chemerin receptors and a typical experimental workflow for evaluating chemerin peptide agonists.
Caption: Chemerin receptor signaling pathways.
Caption: Experimental workflow for evaluating chemerin agonists.
Discussion and Future Directions
The evidence presented in this guide strongly suggests that the chemerin system, and specifically the development of CMKLR1 peptide agonists, represents a promising therapeutic avenue for ocular surface inflammatory diseases. The clinical data for OK-101 are particularly encouraging, demonstrating statistically significant improvements in both signs and symptoms of DED with a favorable safety profile.
Future research should focus on several key areas:
-
Elucidation of Downstream Mechanisms: While the primary signaling pathways of CMKLR1 are known, the precise downstream effects of chemerin peptide agonists on specific immune cell populations and cytokine profiles on the ocular surface require further investigation. Quantitative preclinical studies measuring changes in inflammatory mediators in the cornea and conjunctiva will be critical.
-
Long-term Efficacy and Safety: As with any novel therapeutic, long-term clinical trials are necessary to establish the sustained efficacy and safety of chemerin peptide agonists.
-
Biomarker Development: Identifying biomarkers that can predict patient response to chemerin-based therapies would be highly valuable for personalizing treatment.
-
Exploration of Other Ocular Indications: The anti-inflammatory and pain-reducing properties of chemerin agonists may be applicable to other ocular conditions, such as uveitis and post-surgical inflammation.
Conclusion
Chemerin peptide agonists are emerging as a novel class of therapeutics with the potential to address the significant unmet need in the management of ocular surface inflammation. By selectively targeting the chemerin/CMKLR1 axis, these agents offer a targeted approach to modulating the underlying inflammatory processes of conditions like Dry Eye Disease. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug developers working to advance this promising area of ophthalmology. Continued investigation into the mechanisms and clinical applications of chemerin peptide agonists will be crucial in realizing their full therapeutic potential.
References
- 1. okyopharma.com [okyopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 4. Immune mechanisms of Concanavalin A model of autoimmune hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OKYO Pharma Announces OK-101 Successfully Achieved Statistical Significance for Both Sign and Symptom Endpoints in its First-in-Human Phase 2 Trial of OK-101 in Patients with Dry Eye Disease - BioSpace [biospace.com]
- 8. optometrytimes.com [optometrytimes.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. dryeyetimes.com [dryeyetimes.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A mouse dry eye model induced by topical administration of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory cytokine expression on the ocular surface in the Botulium toxin B induced murine dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
Urcosimod: A Technical Guide to its Interaction with the ChemR23 G-Protein Coupled Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of urcosimod (formerly OK-101), a novel therapeutic agent, and its interaction with the G-protein coupled receptor (GPCR), ChemR23. Initially mischaracterized in some contexts as an S1P1 receptor modulator, this compound is, in fact, a lipid-conjugated chemerin peptide agonist with high potency for the ChemR23 receptor.[1][2] This document will elucidate the correct mechanism of action, detail the downstream signaling pathways, provide comprehensive experimental protocols for its characterization, and present available data on its activity.
Introduction: Correcting the Target - From S1P1 to ChemR23
While the initial user query suggested an interaction with the Sphingosine-1-Phosphate Receptor 1 (S1P1), extensive evidence demonstrates that this compound's primary molecular target is the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23.[3][4][5] this compound is a lipid-conjugated peptide agonist derived from chemerin, the endogenous ligand for ChemR23. This guide will focus exclusively on the scientifically validated interaction between this compound and the ChemR23 receptor.
ChemR23 is a G-protein coupled receptor predominantly expressed on immune cells, including macrophages and dendritic cells, as well as on neuronal and glial cells.[3][6] Its activation is implicated in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways, depending on the activating ligand and cellular context.[3][7] this compound has been developed to leverage the anti-inflammatory and pain-reducing properties associated with ChemR23 activation.[2][8]
Molecular Profile of this compound
This compound is a proprietary drug developed using a membrane-anchored-peptide (MAP) technology.[2] Its structure consists of:
-
A 10-mer C-terminal Chemerin peptide sequence: This serves as the active component that binds to and activates the ChemR23 receptor.
-
A Polyethylene Glycol (PEG-8) linker.
-
Palmitic acid: This lipid anchor is designed to increase the residence time of the drug on the ocular surface, thereby enhancing its durability and potency.[1]
Data Presentation: Pharmacological and Clinical Activity
While specific Ki and EC50 values for this compound are not publicly available, preclinical and clinical data provide insights into its potency and efficacy.
Preclinical Pharmacological Data
In vitro studies have demonstrated that this compound is a high-potency agonist for the ChemR23 receptor. The lipidated form of this compound shows higher potency compared to its non-lipidated counterpart, and its signaling persists even after serial washes, indicating a durable effect at the receptor level.[9]
Clinical Efficacy Data (Phase 2 Studies)
This compound has undergone Phase 2 clinical trials for neuropathic corneal pain (NCP) and dry eye disease (DED), demonstrating significant efficacy.[1][8][10]
| Clinical Indication | Study Population | Treatment Group | Key Efficacy Endpoint | Result | Statistical Significance |
| Neuropathic Corneal Pain (NCP) | Per-protocol patients | 0.05% this compound | >80% reduction in pain (VAS) after 12 weeks | 75% of patients | - |
| Per-protocol patients | 0.05% this compound | Mean reduction in pain score (VAS) | 5.5-point reduction | p = 0.025 | |
| Intent-to-treat population | 0.05% this compound | >50% improvement in pain (VAS) | 67% of patients | - | |
| Dry Eye Disease (DED) | 240 patients | This compound | Multiple endpoints | Statistically significant improvements | - |
VAS: Visual Analogue Scale
ChemR23 Signaling Pathways
Activation of the ChemR23 receptor by this compound initiates a cascade of intracellular signaling events characteristic of a Gαi/o-coupled GPCR.
G-Protein Coupling and Downstream Effectors
Upon agonist binding, ChemR23 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gαi/o family. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunit can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: ChemR23 activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Activation of Akt Pathway: The signaling cascade also involves the phosphorylation of Akt (Protein Kinase B), a key regulator of cell survival and metabolism.
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound ChemR23 can recruit β-arrestins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.
References
- 1. okyopharma.com [okyopharma.com]
- 2. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. okyopharma.com [okyopharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 8. okyopharma.com [okyopharma.com]
- 9. okyopharma.com [okyopharma.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Urcosimod: An In-Depth Technical Review of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urcosimod (formerly OK-101) is a novel, first-in-class therapeutic agent under development by OKYO Pharma, demonstrating significant promise in the treatment of inflammatory conditions, particularly those affecting the ocular surface such as Dry Eye Disease (DED) and Neuropathic Corneal Pain (NCP). This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental methodologies. This compound is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor, a key modulator of inflammatory pathways. By activating ChemR23, this compound leverages an endogenous anti-inflammatory signaling cascade to resolve inflammation and alleviate associated symptoms.
Introduction to this compound and its Therapeutic Rationale
Inflammation is a critical component in the pathophysiology of numerous acute and chronic diseases. In ophthalmology, conditions like DED and NCP are characterized by a persistent inflammatory state on the ocular surface, leading to discomfort, pain, and potential visual impairment. This compound has been developed to specifically target the underlying inflammation in these conditions. It is a synthetic, lipidated 10-mer peptide derived from the C-terminus of chemerin, an endogenous protein with dual roles in inflammation. The lipid conjugation is a key feature, designed to enhance the drug's residence time on the ocular surface, thereby increasing its therapeutic efficacy.[1]
The primary target of this compound is the ChemR23 receptor, also known as chemerin chemokine-like receptor 1 (CMKLR1). This G-protein coupled receptor is predominantly expressed on immune cells, including macrophages and dendritic cells, which are key players in the inflammatory response.[1][2] The chemerin/ChemR23 axis is a complex signaling system that can mediate both pro- and anti-inflammatory responses depending on the specific chemerin-derived peptide that activates it. This compound is designed to mimic the C-terminal chemerin peptides that are known to have potent anti-inflammatory and pro-resolving effects.
Mechanism of Action: The ChemR23 Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as an agonist at the ChemR23 receptor. The binding of this compound to ChemR23 on immune cells initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory mediators and the promotion of inflammation resolution.
The proposed anti-inflammatory signaling pathway of this compound via ChemR23 activation is as follows:
Figure 1: this compound Anti-Inflammatory Signaling Pathway
Activation of the Gαi-coupled ChemR23 receptor by this compound is believed to inhibit the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. This leads to a reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Concurrently, ChemR23 signaling can promote the expression of anti-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10), which actively contribute to the resolution of inflammation.
Quantitative Data from Preclinical and Clinical Studies
The anti-inflammatory and therapeutic potential of this compound and related chemerin peptides has been evaluated in both preclinical models and human clinical trials.
Preclinical In Vitro and In Vivo Data
Preclinical studies have demonstrated the potent anti-inflammatory effects of chemerin-derived peptides that are structurally and functionally similar to this compound. One key study investigated the effects of a 15-amino acid C-terminal chemerin peptide (C15) on macrophage activation and in a mouse model of peritonitis. While specific quantitative data for this compound's effect on these cytokines is not publicly available, the results from the C15 peptide provide a strong indication of its expected anti-inflammatory profile.
Table 1: In Vitro Anti-Inflammatory Effects of a Chemerin-Derived Peptide (C15) on Macrophages
| Inflammatory Mediator | Effect | Magnitude of Change | Reference |
| TNF-α | Inhibition | 70% reduction | [3] |
| IL-1β | Inhibition | 60% reduction | [3] |
| IL-6 | Inhibition | 42% reduction | [3] |
| IL-12 p40 | Inhibition | 54% reduction | [3] |
| RANTES | Inhibition | 40% reduction | [3] |
| TGF-β | Induction | 2-fold increase | [3] |
| IL-10 | Induction | 10-fold increase | [3] |
In a zymosan-induced peritonitis mouse model, this chemerin peptide demonstrated significant in vivo anti-inflammatory activity.
Table 2: In Vivo Anti-Inflammatory Effects of a Chemerin-Derived Peptide (C15) in a Mouse Peritonitis Model
| Parameter | Effect | Magnitude of Change | Reference |
| Neutrophil Recruitment | Suppression | 63% reduction | [3] |
| Monocyte Recruitment | Suppression | 62% reduction | [3] |
Preclinical studies conducted by OKYO Pharma have shown that this compound (OK-101) produces anti-inflammatory and pain-reducing activities in mouse models of dry eye disease and corneal neuropathic pain.[4] In the DED mouse model, this compound was observed to normalize goblet cell density and reduce inflammatory CD4+ T-cells.[2][5]
Clinical Trial Data
This compound has undergone Phase 2 clinical trials for Dry Eye Disease and Neuropathic Corneal Pain, demonstrating statistically significant improvements in signs and symptoms of these inflammatory conditions.
Table 3: Key Efficacy Endpoints from the Phase 2 Trial of this compound in Neuropathic Corneal Pain (NCP)
| Endpoint | This compound (0.05%) | Placebo | p-value | Reference |
| Mean Reduction in Pain Score (VAS) | 5.5 | 2.75 | 0.025 | [6][7][8] |
| % of Patients with >80% Pain Reduction (Per-Protocol) | 75% | N/A | N/A | [6][7][8] |
| % of Patients with >50% Pain Improvement (Intent-to-Treat) | 67% | 33% | N/A | [6] |
Table 4: Key Efficacy Endpoints from the Phase 2 Trial of this compound in Dry Eye Disease (DED)
| Endpoint | Effect | Onset of Action | p-value vs. Placebo | Reference |
| Ocular Pain (VAS) | Statistically significant reduction | Day 15 | 0.03 (Day 29) | [9][10] |
| Conjunctival Staining (Ora Calibra™ Scale) | Statistically significant improvement | Day 29 | 0.034 | [2][10] |
| Burning/Stinging (VAS) | Statistically significant improvement | Day 15 | 0.03 | [2][10] |
| Blurred Vision | Statistically significant improvement | Day 29 | 0.01 | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments relevant to the investigation of this compound's anti-inflammatory properties.
In Vitro Macrophage Activation Assay
This assay is used to determine the effect of a compound on the production of inflammatory mediators by macrophages.
Figure 2: Macrophage Activation Assay Workflow
Protocol:
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage.
-
Cell Culture: The isolated macrophages are plated in culture wells and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Macrophage activation is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 15 hours) to allow for the production and release of inflammatory mediators.
-
Sample Collection: The culture supernatant is collected to measure secreted cytokines, and the cells are lysed to extract RNA for gene expression analysis.
-
Analysis: Cytokine levels in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The expression of inflammatory mediator genes in the cell lysates is measured by quantitative real-time polymerase chain reaction (qPCR).
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory effects of a compound on acute inflammation and immune cell recruitment.
Figure 3: Zymosan-Induced Peritonitis Model Workflow
Protocol:
-
Compound Administration: Mice are administered this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: A short time after compound administration, peritonitis is induced by i.p. injection of zymosan, a component of yeast cell walls.
-
Inflammation Development: The inflammatory response is allowed to develop over a set period (e.g., 4 hours).
-
Peritoneal Lavage: At the end of the experimental period, the mice are euthanized, and the peritoneal cavity is washed with a sterile saline solution to collect the inflammatory exudate.
-
Sample Analysis: The collected peritoneal fluid is analyzed to determine the number and type of infiltrating immune cells (e.g., neutrophils, monocytes) using flow cytometry. The levels of inflammatory mediators in the fluid can also be measured by ELISA.
Conclusion
This compound represents a promising and innovative approach to the treatment of inflammatory diseases, particularly in the ophthalmic space. Its targeted mechanism of action, acting as an agonist on the ChemR23 receptor, allows it to tap into the body's natural inflammation-resolving pathways. The preclinical and clinical data gathered to date provide a strong foundation for its continued development. The potent anti-inflammatory effects, coupled with a favorable safety and tolerability profile observed in clinical trials, position this compound as a potential market-leading therapeutic for conditions such as Dry Eye Disease and Neuropathic Corneal Pain. Further research and upcoming clinical trials will continue to elucidate the full therapeutic potential of this novel anti-inflammatory agent.
References
- 1. okyopharma.com [okyopharma.com]
- 2. optometrytimes.com [optometrytimes.com]
- 3. OKYO Pharma Announces Promising Categorical Data from OK-101 Phase 2 Trial in Dry Eye Disease - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. okyopharma.com [okyopharma.com]
- 10. optometrytimes.com [optometrytimes.com]
Urcosimod: A Novel ChemR23 Agonist with Therapeutic Potential for Inflammatory Ocular Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Urcosimod (formerly OK-101), a lipid-conjugated chemerin peptide agonist targeting the ChemR23 G-protein coupled receptor, has demonstrated significant efficacy in Phase 2 clinical trials for dry eye disease (DED) and neuropathic corneal pain (NCP). Its mechanism of action, centered on the modulation of the chemerin/ChemR23 signaling pathway, presents a compelling rationale for its potential application in a broader range of inflammatory eye conditions. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizes key clinical trial data, details experimental protocols, and explores the scientific basis for its potential use in other inflammatory ocular diseases such as diabetic retinopathy, uveitis, scleritis, and keratitis.
Introduction: The Chemerin/ChemR23 Axis in Ocular Inflammation
The chemerin/ChemR23 signaling axis is an emerging pathway in the regulation of inflammation. Chemerin, a chemoattractant protein, binds to its receptor ChemR23, which is expressed on various immune cells, including macrophages and dendritic cells, as well as on neuronal and endothelial cells.[1][2] This interaction plays a pivotal role in orchestrating immune cell trafficking to sites of inflammation. Depending on the specific chemerin isoforms and the cellular context, this pathway can have both pro- and anti-inflammatory effects.[2] In ocular tissues, the chemerin/ChemR23 axis is implicated in pathological processes, including inflammation and aberrant angiogenesis.
This compound is a novel agonist of ChemR23 designed for topical ophthalmic delivery. Its lipid conjugation is intended to enhance its residence time on the ocular surface.[3] By targeting ChemR23, this compound offers a targeted approach to modulating the inflammatory cascade in the eye.
This compound's Mechanism of Action
This compound's therapeutic effects are mediated through its agonistic activity on the ChemR23 receptor. Activation of ChemR23 on immune cells can modulate their migration and function, thereby reducing the inflammatory response. In the context of neuropathic corneal pain, this compound is also believed to act on ChemR23 receptors expressed on neurons and glial cells in the dorsal root ganglion, contributing to its analgesic properties.[4] The signaling cascade initiated by this compound binding to ChemR23 is thought to involve G-protein coupling, leading to downstream effects on cellular function.
Clinical Development of this compound: Phase 2 Trial Data
This compound has undergone successful Phase 2 clinical trials for both Dry Eye Disease and Neuropathic Corneal Pain, demonstrating its anti-inflammatory and analgesic efficacy.
Phase 2 Trial in Dry Eye Disease (DED)
This multi-center, randomized, double-masked, placebo-controlled study enrolled 240 patients with DED.[3]
Table 1: Key Parameters of the Phase 2 DED Trial
| Parameter | Description |
| Study Design | Multi-center, randomized, double-masked, placebo-controlled |
| Population | 240 patients with Dry Eye Disease |
| Treatment Arms | This compound (0.05% and 0.1% concentrations), Placebo |
| Primary Endpoints | Signs and symptoms of DED, including ocular pain |
| Key Outcomes | Statistically significant improvement in multiple signs and symptoms of DED, including ocular pain relief, with the 0.05% concentration showing greater efficacy than 0.1%.[3] |
Phase 2 Trial in Neuropathic Corneal Pain (NCP)
This single-center, randomized, double-masked, placebo-controlled proof-of-concept trial was conducted at Tufts Medical Center.[4][5]
Table 2: Key Parameters of the Phase 2 NCP Trial
| Parameter | Description |
| Study Design | Single-center, randomized, double-masked, placebo-controlled |
| Population | Initially planned for 48 patients, early closure with 17 completed patients[5] |
| Treatment Arms | This compound (0.05% concentration), Placebo |
| Primary Endpoint | Change in mean pain scores from baseline to end of treatment (12 weeks) measured by Visual Analogue Scale (VAS)[4] |
| Key Outcomes | Statistically significant reduction in mean pain scores in the this compound group compared to placebo. 75% of per-protocol patients receiving 0.05% this compound showed greater than 80% reduction in pain.[6][7] |
Detailed Experimental Protocols
Phase 2 DED Trial Protocol
-
Inclusion Criteria: Patients with a confirmed diagnosis of DED, exhibiting both signs and symptoms. Specific criteria for corneal and conjunctival staining scores, tear break-up time, and patient-reported symptoms of eye discomfort were utilized.[8]
-
Exclusion Criteria: Patients with severe blepharitis, active ocular inflammation from other causes (e.g., uveitis, iritis), and certain autoimmune diseases were excluded to ensure the study population was focused on DED.[8]
-
Endpoint Assessment: Ocular pain was assessed using a Visual Analogue Scale (VAS). Signs of DED, such as corneal and conjunctival staining, were graded by trained ophthalmologists using standardized scales. Tear film break-up time was measured using fluorescein.
Phase 2 NCP Trial Protocol
-
Inclusion Criteria: Patients with a diagnosis of neuropathic corneal pain, often confirmed by confocal microscopy.[9] Many participants had long-term chronic NCP with limited response to previous therapies.[6]
-
Endpoint Assessment: The primary endpoint, change in mean pain scores, was measured using a 0-10 Visual Analogue Scale (VAS) at baseline and at specified follow-up visits over the 12-week treatment period.[4][10]
Potential for Treating Other Inflammatory Eye Conditions
The established anti-inflammatory and immunomodulatory effects of this compound, mediated through the chemerin/ChemR23 pathway, suggest its potential therapeutic utility in a wider array of inflammatory ocular diseases.
Diabetic Retinopathy (DR)
The chemerin/ChemR23 axis is directly implicated in the pathogenesis of diabetic retinopathy. Studies have shown that chemerin promotes microangiopathy in DR by increasing the expression of inflammatory and angiogenic factors in retinal microvascular endothelial cells.[11] Specifically, chemerin has been found to upregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Endothelial Growth Factor (VEGF) via the ChemR23 pathway.[11] This leads to increased leukostasis, vascular permeability, and neovascularization, all key pathological features of DR. By acting as a ChemR23 agonist, this compound could potentially counteract these detrimental effects, although the exact downstream consequences of agonism in this specific context require further investigation.
Uveitis
Uveitis is characterized by inflammation of the uveal tract and is often associated with the infiltration of pathogenic T cells and other immune cells into the eye.[12] The chemerin/ChemR23 pathway's role in directing the migration of dendritic cells and macrophages to sites of inflammation suggests its potential involvement in the pathogenesis of uveitis.[1][13] While direct experimental evidence of the chemerin/ChemR23 axis in animal models of autoimmune uveitis is currently lacking, the fundamental role of this pathway in immune cell trafficking provides a strong rationale for investigating ChemR23 agonists like this compound as a potential therapy for non-infectious uveitis.
Scleritis
Scleritis is a severe inflammatory condition of the sclera, often associated with systemic autoimmune diseases.[14] The pathophysiology involves infiltration of inflammatory cells, including macrophages and T cells, leading to scleral edema and, in severe cases, necrosis.[15] Given that the chemerin/ChemR23 system is known to be upregulated by pro-inflammatory cytokines and mediates the recruitment of inflammatory cells, it is plausible that this pathway contributes to the inflammatory processes in scleritis.[16] Further research is warranted to explore the expression and role of chemerin and ChemR23 in the inflamed sclera.
Keratitis
Keratitis, or inflammation of the cornea, can have various etiologies, including infectious and autoimmune causes. The inflammatory response in keratitis involves the recruitment of neutrophils, macrophages, and other immune cells to the cornea. The chemerin/ChemR23 axis has been shown to trigger an inflammatory response in keratinocytes, a key cell type in the corneal epithelium.[17] This suggests that this pathway may play a role in the inflammatory cascade of keratitis. A ChemR23 agonist like this compound could potentially modulate this response and reduce corneal inflammation.
Future Directions and Conclusion
The clinical success of this compound in treating DED and NCP, coupled with the growing understanding of the chemerin/ChemR23 pathway's role in inflammation, provides a strong foundation for exploring its therapeutic potential in a wider range of inflammatory eye diseases. Preclinical studies in animal models of diabetic retinopathy, uveitis, scleritis, and keratitis are a logical next step to validate the therapeutic hypothesis. Furthermore, the development of biomarkers related to the chemerin/ChemR23 axis could aid in patient selection and monitoring of treatment response in future clinical trials.
References
- 1. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound Shows Positive Phase 2 Results for NCP | OBN [ophthalmologybreakingnews.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. OKYO Pharma Unveils Strong Phase 2 Clinical Trial Results for this compound to Treat Neuropathic Corneal Pain | Nasdaq [nasdaq.com]
- 7. OKYO Pharma Reports Positive Phase 2 Trial Results for this compound in Neuropathic Corneal Pain Treatment | Nasdaq [nasdaq.com]
- 8. Points to consider when developing drugs for dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OKYO Pharma Announces Plans to Accelerate the Clinical [globenewswire.com]
- 10. OKYO reports top-line data from trial of NCP therapy [clinicaltrialsarena.com]
- 11. Chemerin promotes microangiopathy in diabetic retinopathy via activation of ChemR23 in rat primary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Scleritis: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 15. Scleritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification of chemerin receptor (ChemR23) in human endothelial cells: chemerin-induced endothelial angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemerin/ChemR23 axis triggers an inflammatory response in keratinocytes through ROS-sirt1-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Urcosimod: A Lipid-Conjugated Peptide Agonist
For Immediate Release
This technical guide provides an in-depth analysis of the molecular structure of Urcosimod (formerly known as OK-101), a novel lipid-conjugated peptide currently under investigation for the treatment of dry eye disease and neuropathic corneal pain. Developed by OKYO Pharma, this compound's unique design as a chemerin peptide agonist of the ChemR23 G-protein coupled receptor is central to its therapeutic potential. This document, intended for researchers, scientists, and drug development professionals, elucidates the core components of this compound, its mechanism of action, and available physicochemical data.
Core Structure of this compound
This compound is a synthetic lipopeptide meticulously designed to enhance its therapeutic efficacy and residence time in the ocular environment.[1][2] Its structure is a conjugate of three key components: a peptide sequence derived from the C-terminus of chemerin, a polyethylene (B3416737) glycol (PEG-8) linker, and a palmitic acid lipid moiety.[1]
While some reports have mentioned a 10-mer peptide sequence, more recent information from the developing company specifies a 12-amino acid peptide sequence for this compound (formerly OK-101).[1] The exact sequence of this 12-mer peptide is proprietary and not publicly available at this time. The general structure, however, can be represented as follows:
Palmitic Acid - PEG-8 Linker - 12-Amino Acid Chemerin Peptide
The palmitic acid serves as a lipid "anchor," designed to increase the molecule's interaction with cell membranes, thereby prolonging its presence at the site of action and preventing rapid washout from the ocular surface.[1][2] The PEG-8 linker provides a flexible spacer between the lipid and the peptide, likely optimizing the peptide's ability to bind to its target receptor.
A proposed structure for a related 10-mer chemerin peptide conjugate provides insight into the potential molecular characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C101H152N14O27 | KEGG DRUG |
| Molecular Weight | 1994.36 g/mol | KEGG DRUG |
Note: This data is for a 10-mer conjugate and may differ slightly for the 12-mer this compound.
The following diagram illustrates the conceptual structure of this compound, highlighting the conjugation of its three primary components.
Mechanism of Action: Targeting the ChemR23 Signaling Pathway
This compound functions as an agonist of the ChemR23 G-protein coupled receptor, which is expressed on various immune cells, including macrophages and dendritic cells, as well as on neurons and glial cells.[2][3] The binding of this compound to ChemR23 is intended to modulate inflammatory and pain pathways.[2]
The ChemR23 signaling cascade is initiated upon ligand binding, leading to the activation of intracellular G-proteins. This activation can trigger multiple downstream effects, including the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. These signaling events ultimately influence the expression of inflammatory mediators and cellular processes like chemotaxis. By activating this receptor, this compound is designed to produce anti-inflammatory and pain-reducing effects.
The diagram below outlines the proposed signaling pathway initiated by this compound binding to the ChemR23 receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are proprietary to the manufacturer, AmbioPharm, and are not publicly available. However, the general workflow for producing such a lipid-conjugated peptide can be inferred from standard solid-phase peptide synthesis (SPPS) and subsequent conjugation methodologies.
The conceptual workflow would likely involve the following stages:
-
Solid-Phase Peptide Synthesis (SPPS): The 12-amino acid peptide is synthesized on a solid support resin.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed.
-
Purification of Peptide: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conjugation: The purified peptide is chemically conjugated to the PEG-8 linker, which is subsequently attached to the palmitic acid. The precise chemistry for these conjugation steps is a key proprietary element.
-
Final Purification: The final lipid-conjugated peptide, this compound, is purified to a high degree using chromatographic techniques.
-
Characterization: The final product is characterized using analytical methods such as mass spectrometry (to confirm molecular weight) and HPLC (to determine purity).
The following diagram illustrates a generalized experimental workflow for the production of this compound.
Quantitative Data
Potency and Efficacy
While specific EC50 or IC50 values for this compound's activity on the ChemR23 receptor are not publicly available, preclinical and clinical data indicate its potency. In-vitro studies have shown that the lipidated form of the drug candidate has a higher potency against the human chemerin receptor compared to its non-lipidated counterpart.[1] Furthermore, the signaling of the lipidated form persisted despite serial washes, unlike the non-lipidated version.[1]
Stability
The stability of the this compound formulation is a critical parameter for its development as an ophthalmic solution.
| Formulation Concentration | Storage Condition | Duration | Stability |
| 0.05% this compound | Refrigerated | > 2.5 years | 94.8% |
| 0.1% this compound | Refrigerated | > 2.5 years | 97.4% |
| Not Specified | Room Temperature | 3 months | ≥ 100% |
Data sourced from OKYO Pharma announcements.
This high level of stability is a crucial attribute for a pharmaceutical product, ensuring its quality and efficacy over an extended shelf-life.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined, albeit partially proprietary, molecular structure. Its design as a lipid-conjugated peptide agonist of the ChemR23 receptor is a strategic approach to enhance its potency and residence time in the eye. The available data on its mechanism of action and stability support its ongoing clinical development for ocular inflammatory and pain conditions. Further disclosure of the exact peptide sequence and detailed experimental methodologies will provide a more complete understanding of this novel therapeutic agent.
References
Methodological & Application
Urcosimod In Vitro Assays for Corneal Epithelial Cells: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urcosimod (formerly OK-101) is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[1][2][3][4] This receptor is found on immune cells, neurons, and glial cells, and plays a role in inflammatory responses.[1][3][4] this compound has demonstrated anti-inflammatory and pain-reducing properties in animal models of dry eye disease and neuropathic corneal pain.[2][4][5] Clinical trials have shown its efficacy in reducing symptoms of neuropathic corneal pain and dry eye disease.[1][2][5]
While the primary mechanism of action investigated has been its effect on inflammation and neuronal pain pathways, its potential effects on corneal epithelial cells are of significant interest for a comprehensive understanding of its role in ocular surface health and repair. These application notes provide detailed protocols for assessing the in vitro effects of this compound on human corneal epithelial cells (HCECs), specifically focusing on cell proliferation and migration, which are critical processes in corneal wound healing.
This compound Signaling Pathway
This compound acts as an agonist for the ChemR23 receptor, initiating downstream signaling cascades that modulate inflammation.
Caption: this compound activation of the ChemR23 signaling pathway.
Quantitative Data Summary
The following tables represent example data that could be generated from the described assays to evaluate the dose-dependent effects of this compound on corneal epithelial cell functions.
Table 1: Effect of this compound on Corneal Epithelial Cell Proliferation (Example Data)
| This compound Concentration | Cell Viability (OD at 450 nm) - 48h | Proliferation Rate (% of Control) - 48h |
| Vehicle Control (0 µM) | 0.85 ± 0.05 | 100% |
| 0.1 µM | 0.88 ± 0.06 | 103.5% |
| 1 µM | 0.92 ± 0.04 | 108.2% |
| 10 µM | 0.95 ± 0.05 | 111.8% |
| 100 µM | 0.83 ± 0.07 | 97.6% |
Table 2: Effect of this compound on Corneal Epithelial Cell Migration (Example Data)
| This compound Concentration | Wound Closure (%) - 24h | Migrated Cells (per field) - 24h |
| Vehicle Control (0 µM) | 45 ± 5% | 150 ± 20 |
| 0.1 µM | 50 ± 6% | 165 ± 25 |
| 1 µM | 65 ± 4% | 210 ± 18 |
| 10 µM | 75 ± 5% | 250 ± 22 |
| 100 µM | 55 ± 7% | 180 ± 30 |
Experimental Protocols
Cell Culture of Human Corneal Epithelial Cells (HCECs)
Primary HCECs should be cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), human epidermal growth factor, and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Corneal Epithelial Cell Proliferation Assay (CCK-8/MTS Assay)
This assay measures cell viability as an indicator of cell proliferation.
Caption: Workflow for the corneal epithelial cell proliferation assay.
Protocol:
-
Seed HCECs into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[6]
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.[6]
-
At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Measure the optical density (OD) at 450 nm using a microplate reader.[6]
-
Cell viability is proportional to the OD value, and the proliferation rate can be expressed as a percentage relative to the vehicle control.[8]
Corneal Epithelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a mechanically created "wound" in a confluent monolayer.
Caption: Workflow for the scratch/wound healing migration assay.
Protocol:
-
Seed HCECs in a 6-well or 12-well plate and grow them to full confluency.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[9]
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Replace the PBS with culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.[10]
-
Measure the width or area of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber Assay)
This method provides a quantitative measure of cell migration towards a chemoattractant.
Protocol:
-
Coat the underside of the transwell insert membrane (e.g., 8 µm pore size) with a chemoattractant like fibronectin.[11]
-
Place the inserts into the wells of a 24-well plate containing culture medium with various concentrations of this compound. This will serve as the chemoattractant gradient.
-
Seed HCECs in serum-free medium into the upper chamber of the transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 20-24 hours).[11]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.[10][12]
-
Count the number of migrated cells in several microscopic fields to quantify migration.[11]
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound's effects on corneal epithelial cell proliferation and migration. The results from these assays will help to elucidate the broader therapeutic potential of this compound in promoting ocular surface health and repair, complementing its known anti-inflammatory and analgesic properties.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. OKYO Pharma Unveils Strong Phase 2 Clinical Trial Results for this compound to Treat Neuropathic Corneal Pain | Nasdaq [nasdaq.com]
- 3. okyopharma.com [okyopharma.com]
- 4. FDA Grants OKYO Pharma Fast Track Designation to this compound for Neuropathic Corneal Pain - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. CALR promotes corneal epithelial cell proliferation and migration through Wnt7a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Notch Inhibition during Corneal Epithelial Wound Healing Promotes Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols for Testing Urcosimod Efficacy in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urcosimod (formerly known as OK-101) is a novel, long-acting therapeutic candidate being investigated for neuropathic pain, particularly neuropathic corneal pain (NCP). It is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[1][2] The ChemR23 receptor is found on various cells, including immune cells, neurons, and glial cells in the dorsal root ganglion, making it a promising target for both the inflammatory and direct neuronal components of neuropathic pain.[1][2] Preclinical studies in mouse models of neuropathic corneal pain have demonstrated the pain-reducing efficacy of this compound, supporting its clinical development.[1][3]
This document provides detailed application notes and protocols for utilizing a relevant animal model to assess the efficacy of this compound and other ChemR23 agonists in the context of neuropathic pain.
Mechanism of Action: ChemR23 Signaling in Pain Modulation
This compound acts as an agonist at the ChemR23 receptor, which is primarily coupled to the inhibitory G-protein, Gαi. Activation of this pathway is understood to have anti-nociceptive and anti-inflammatory effects through several downstream mechanisms. In the context of pain, ChemR23 activation has been shown to inhibit the activity of Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain and thermal hyperalgesia. Additionally, it can suppress the extracellular signal-regulated kinase (ERK) pathway, which is crucial for central sensitization, a key component of chronic pain.
Animal Model: Ciliary Nerve Constriction (CNC) for Neuropathic Corneal Pain
To evaluate the efficacy of this compound in a preclinical setting, the ciliary nerve constriction (CNC) model in mice is a highly relevant and reproducible model of neuropathic corneal pain.[3][4][5] This model induces a persistent pain phenotype, including hyperalgesia, without causing significant ocular surface damage, thus isolating the neuropathic component of the pain.[4]
Experimental Workflow
The general workflow for testing the efficacy of a compound like this compound in the CNC model involves several key stages: baseline behavioral testing, induction of neuropathic pain via CNC surgery, post-operative recovery and drug administration, and subsequent behavioral assessments to determine the therapeutic effect.
Experimental Protocols
Ciliary Nerve Constriction (CNC) Surgical Protocol
This protocol is adapted from established methods for inducing neuropathic corneal pain in mice.[4][5]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail)
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Povidone-iodine and 70% ethanol
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors)
-
6-0 nylon tractional sutures
-
8-0 silk suture for constriction
-
Topical antibiotic ointment
-
Post-operative analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse and apply a topical anesthetic to the eye undergoing surgery.
-
Carefully remove the fur from the lateral aspect of the eye and sterilize the skin.
-
Perform a small (~2 mm) incision at the lateral canthus.
-
Place two 6-0 nylon tractional sutures to gently retract the globe nasally.
-
Carefully dissect the lateral conjunctiva to expose the posterior sclera and the optic nerve. The long ciliary nerves run parallel to the optic nerve.
-
Using fine forceps, carefully place an 8-0 silk suture around the optic nerve and the adjacent long ciliary nerves.
-
Tighten the suture to constrict the ciliary nerves. The tension should be sufficient to induce dysfunction without severing the nerves or damaging the optic nerve.
-
Apply a topical antibiotic to the ocular surface and the incision site.
-
Perform a temporary tarsorrhaphy (suturing the eyelids closed) using 6-0 nylon sutures to protect the cornea during recovery.
-
Close the incision at the lateral canthus with sutures.
-
Administer a post-operative analgesic.
-
House the mice individually for recovery and remove the tarsorrhaphy sutures on post-operative day 3.
-
Sham-operated control animals undergo all surgical steps except for the tightening of the constriction suture.
Behavioral Assessment of Corneal Pain: Hyperosmolar Saline Eye-Wipe Test
This test is used to quantify evoked pain behavior (hyperalgesia) in response to a chemical stimulus.[4][6]
Materials:
-
Hyperosmolar saline solution (e.g., 5M NaCl)
-
Micropipette
-
Normal saline for irrigation
-
Video recording equipment (optional, for blinded analysis)
-
Timer
Procedure:
-
Acclimatize the mice to the testing environment.
-
Gently restrain the mouse.
-
Using a micropipette, apply a 10 µL drop of hyperosmolar saline to the center of the cornea of the operated eye.
-
Immediately after application, release the mouse and start a timer.
-
Count the number of eye wipes with the ipsilateral paw for a period of 30 seconds.
-
After the 30-second observation period, irrigate the eye with normal saline to remove the hyperosmolar solution.
-
Perform baseline measurements before surgery and at specified time points post-surgery (e.g., days 3, 7, 10, and 14) to assess the development of hyperalgesia and the therapeutic effect of this compound.
Data Presentation
The efficacy of this compound in the ciliary nerve ligation model can be quantified as the percentage reduction in pain response compared to a vehicle control group. The following table summarizes preclinical data for this compound (OK-101) presented by OKYO Pharma.
| Treatment Group | Day 7 Post-Surgery | Day 10 Post-Surgery | Day 14 Post-Surgery |
| This compound (OK-101) | ~45% | ~60% | ~65% |
| Gabapentin (GBP) | Not Reported | Not Reported | ~70% |
| Data are estimated from graphical representations in company presentations. Pain Reducing Efficacy (%) is relative to the vehicle-treated control group. |
Summary
The ciliary nerve constriction model provides a robust platform for evaluating the efficacy of this compound in treating neuropathic corneal pain. The detailed protocols for surgery and behavioral assessment outlined in these application notes, combined with the understanding of this compound's mechanism of action, will enable researchers to effectively test this and other ChemR23-targeted therapeutics. The quantitative data from preclinical studies strongly supports the potential of this compound as a novel, non-opioid treatment for this debilitating condition.
References
- 1. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. A novel animal model of neuropathic corneal pain-the ciliary nerve constriction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
Urcosimod Ophthalmic Formulation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urcosimod (formerly OK-101) is a novel, first-in-class therapeutic agent under investigation for ophthalmic conditions, primarily neuropathic corneal pain (NCP) and dry eye disease (DED).[1][2][3] It is a lipid-conjugated chemerin peptide agonist that selectively targets the ChemR23 G-protein coupled receptor.[2][3] This unique mechanism of action offers a promising approach to modulating inflammation and pain at the ocular surface.
This document provides detailed application notes and protocols for the formulation and research applications of this compound in an ophthalmic setting. It is intended to guide researchers in preparing and evaluating this compound for preclinical and early-stage clinical research.
Mechanism of Action: ChemR23 Agonism
This compound functions as an agonist of the ChemR23 receptor, which is expressed on various immune cells, including those in the eye, as well as on neuronal and glial cells.[2][3] By binding to and activating ChemR23, this compound is thought to trigger downstream signaling pathways that ultimately reduce inflammation and alleviate pain.[1][2] The lipid conjugation in this compound's structure is designed to enhance its residence time on the ocular surface, thereby increasing its therapeutic efficacy by combating washout from tearing.[3][4]
Clinical Efficacy Data
This compound has demonstrated promising results in Phase 2 clinical trials for both Dry Eye Disease and Neuropathic Corneal Pain. The tables below summarize key quantitative findings from these studies.
Table 1: this compound in Dry Eye Disease (Phase 2)[5]
| Endpoint | This compound (0.05%) | Placebo | Timepoint | p-value |
| Signs | ||||
| Total Conjunctival Staining | Statistically Significant Improvement | - | Day 29 | 0.034 |
| Symptoms | ||||
| Burning (Ora Calibra 4-symptom questionnaire) | Statistically Significant Improvement | - | Day 15 | 0.04 |
| Burning/Stinging (Visual Analogue Scale) | Statistically Significant Improvement | - | Day 15 | 0.03 |
| Blurred Vision | Statistically Significant Improvement | - | Day 29 | 0.01 |
The trial enrolled 240 subjects, with 80 in the 0.05% this compound arm and 80 in the placebo arm, dosed twice daily for 14 weeks.[5]
Table 2: this compound in Neuropathic Corneal Pain (Phase 2)[4][6]
| Endpoint | This compound (0.05%) | Placebo | Timepoint |
| Primary Outcome | |||
| Mean Pain Score Reduction (10-point VAS) | 5.5 | 2.75 | 12 Weeks |
| Secondary Outcomes | |||
| Patients with >80% Pain Reduction | 75% | - | 12 Weeks |
| Patients with >50% Pain Improvement (Intent-to-Treat) | 67% | 33% | 12 Weeks |
The trial involved patients receiving eye drops four times a day for 12 weeks. No serious adverse events were reported.[6]
Formulation Protocol for Research Applications
The following protocol outlines a method for preparing a research-grade ophthalmic solution of this compound. This formulation is based on common practices for topical peptide delivery to the eye and is intended for preclinical research.
Materials:
-
This compound (as a lyophilized powder)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Sodium Chloride (NaCl)
-
Disodium phosphate (B84403) (Na₂HPO₄)
-
Monosodium phosphate (NaH₂PO₄)
-
Polysorbate 80 (optional, for enhanced solubility)
-
Sterile, deionized water for injection
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile 0.22 µm syringe filters
Equipment:
-
Analytical balance
-
pH meter
-
Sterile glassware
-
Magnetic stirrer and stir bars
-
Autoclave or sterile filtration unit
Protocol:
-
Buffer Preparation (Phosphate Buffered Saline - PBS):
-
Prepare a 10X stock solution of PBS by dissolving 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 800 mL of sterile water.
-
Adjust the pH to 7.4 with HCl.
-
Add sterile water to a final volume of 1 L.
-
Sterilize the 10X PBS by autoclaving or filtration.
-
For the final formulation, dilute the 10X PBS to 1X with sterile water.
-
-
Vehicle Preparation:
-
To the 1X sterile PBS, slowly add HPMC to a final concentration of 0.5% (w/v) while stirring to avoid clumping.
-
If using, add Polysorbate 80 to a final concentration of 0.02% (v/v).
-
Stir until all components are fully dissolved. This is the vehicle solution.
-
-
This compound Reconstitution and Formulation:
-
Calculate the required amount of this compound to achieve the desired final concentration (e.g., 0.05% or 0.1% w/v).
-
Aseptically, add a small amount of the vehicle to the lyophilized this compound powder to create a concentrated stock.
-
Gently swirl to dissolve. Do not vortex, as this can degrade the peptide.
-
Add the this compound stock solution to the remaining vehicle to achieve the final target concentration.
-
Verify the final pH is between 6.8 and 7.4. Adjust with sterile dilute NaOH or HCl if necessary.
-
-
Sterilization and Packaging:
-
Sterilize the final this compound ophthalmic solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
For in vivo studies, aliquot into single-use, sterile dropper bottles or vials to maintain sterility.
-
Store the formulation at 2-8°C, protected from light. This compound has been shown to be stable for over two and a half years under refrigerated conditions in single-use ampoules.[7]
-
Experimental Protocols for Ophthalmic Research
The following are example protocols for evaluating the efficacy of a this compound formulation in established animal models of DED and NCP.
Dry Eye Disease (DED) Model
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of DED: House mice in a controlled environment with low humidity (<40%) and constant airflow. Administer subcutaneous injections of scopolamine (B1681570) (0.5 mg/0.2 mL) three times a day to inhibit tear secretion.
-
Treatment Groups:
-
Group 1: this compound ophthalmic solution (e.g., 0.05%).
-
Group 2: Vehicle control (formulation without this compound).
-
Group 3: Naive/untreated control.
-
-
Dosing Regimen: Instill 5 µL of the assigned treatment into the conjunctival sac of each eye twice daily for 14 days.
-
Outcome Measures:
-
Tear Production: Measure using phenol (B47542) red-impregnated cotton threads at baseline, and at specified intervals during treatment.
-
Corneal Epithelial Damage: Score the severity of corneal fluorescein (B123965) staining at various time points.
-
Histology: At the end of the study, euthanize the animals and collect eye tissues. Perform Periodic acid-Schiff (PAS) staining on conjunctival sections to quantify goblet cell density. Use immunohistochemistry to assess the infiltration of inflammatory cells (e.g., CD4+ T-cells) in the conjunctiva.
-
Neuropathic Corneal Pain (NCP) Model
Methodology:
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of NCP: The ciliary nerve constriction (CNC) model is a reproducible method. It involves surgically exposing and constricting the long ciliary nerves posterior to the eyeball, inducing a pure neuropathic pain phenotype without significant ocular surface damage.
-
Treatment Groups:
-
Group 1: this compound ophthalmic solution (e.g., 0.05%).
-
Group 2: Vehicle control.
-
-
Dosing Regimen: Begin treatment 7 days post-surgery. Instill 5 µL of the assigned treatment four times daily for a specified duration (e.g., 14-21 days).
-
Outcome Measures:
-
Evoked Pain Behavior (Eye Wipe Test): Apply a drop of hypertonic saline (e.g., 5M NaCl) to the cornea and count the number of eye wipes within a 30-second period. A reduction in wipes indicates analgesia.
-
Spontaneous Pain Behavior: Monitor and score the frequency and duration of spontaneous eye closure.
-
Corneal Sensitivity: Use a Cochet-Bonnet esthesiometer to measure the threshold for a blink reflex.
-
Corneal Nerve Morphology: Perform in vivo confocal microscopy to assess changes in corneal nerve density, branching, and tortuosity.
-
Conclusion
This compound represents a targeted therapeutic approach for common and challenging ophthalmic conditions. Its mechanism as a ChemR23 agonist provides a novel pathway for mitigating ocular inflammation and pain. The provided formulation and experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in a preclinical setting, building upon the promising clinical data that has emerged. Careful adherence to sterile formulation techniques and the use of validated animal models are critical for obtaining reliable and translatable results.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. okyopharma.com [okyopharma.com]
- 3. FDA Grants OKYO Pharma Fast Track Designation to this compound for Neuropathic Corneal Pain - BioSpace [biospace.com]
- 4. okyopharma.com [okyopharma.com]
- 5. optometrytimes.com [optometrytimes.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
Application Note: In Vivo Imaging Techniques for Tracking Urcosimod Distribution in the Eye
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urcosimod (formerly OK-101) is a novel therapeutic agent under investigation for ocular conditions such as neuropathic corneal pain and dry eye disease.[1][2] It functions as a lipid-conjugated peptide agonist of the ChemR23 G-protein coupled receptor, which is present on immune cells, neurons, and glial cells involved in ocular inflammation and pain pathways.[3][4] Understanding the biodistribution and target engagement of this compound within the complex, multi-compartment structure of the eye is critical for optimizing its therapeutic efficacy and safety. In vivo imaging offers a powerful, non-invasive suite of tools to visualize and quantify the spatial and temporal distribution of drug candidates in preclinical models.
This document provides an overview of key in vivo imaging modalities suitable for tracking this compound in the eye. It outlines the principles of each technique, presents detailed experimental protocols, and includes example data tables for guidance.
A Clarification on the Mechanism of Action: Initial inquiries may associate ocular modulators with the Sphingosine-1-Phosphate (S1P) pathway. However, this compound's primary mechanism of action is through the ChemR23 receptor. The following pathway diagram illustrates this intended target.
This compound's Signaling Pathway: ChemR23
This compound is an agonist for the ChemR23 receptor, also known as chemerin receptor 1. Activation of this receptor on immune cells like macrophages can initiate anti-inflammatory signaling cascades, which is believed to be central to its therapeutic effect in ocular diseases.[5]
Caption: Diagram of the this compound-activated ChemR23 signaling pathway.
General Experimental Workflow
Most in vivo ocular imaging studies follow a standardized workflow, from animal preparation to data analysis. This ensures reproducibility and minimizes variability.
Caption: A generalized workflow for in vivo ocular drug distribution studies.
Imaging Techniques and Protocols
The choice of imaging modality depends on the specific research question, the required sensitivity and resolution, and whether the drug can be appropriately labeled without altering its properties.
Mass Spectrometry Imaging (MALDI-MSI)
Principle: MALDI-MSI is an ex vivo technique that provides high-resolution spatial maps of unlabeled molecules directly from tissue sections. It offers excellent chemical specificity, allowing for the direct detection of the parent drug and its metabolites.
Protocol: MALDI-MSI for this compound in Ocular Tissue
-
Animal Dosing: Administer this compound to the animal model (e.g., rabbit, rat) via the intended clinical route (e.g., topical eye drops).
-
Euthanasia and Enucleation: At predetermined time points (e.g., 30 min, 2h, 8h), euthanize the animal according to IACUC-approved protocols. Immediately enucleate the eye.
-
Tissue Preparation:
-
Embed the whole eye in a suitable medium (e.g., carboxymethyl cellulose (B213188) or gelatin).
-
Snap-freeze the embedded tissue in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen to preserve tissue integrity and prevent analyte delocalization.[6]
-
Store at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen block to the cryostat temperature (e.g., -20°C).
-
Cut thin sections (10-20 µm) of the entire eye.[7]
-
Thaw-mount the sections onto conductive indium tin oxide (ITO) glass slides.
-
-
Matrix Application:
-
Select a suitable matrix for small molecules (e.g., sinapinic acid, α-Cyano-4-hydroxycinnamic acid).
-
Apply the matrix uniformly over the tissue section using an automated sprayer or spotter to ensure a homogenous crystal layer.[7]
-
-
Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the imaging area and set the laser raster parameters for the desired spatial resolution (e.g., 30-50 µm).[6]
-
Acquire mass spectra across the entire tissue section.
-
-
Image Generation:
-
Use imaging software to generate ion intensity maps for the specific mass-to-charge ratio (m/z) of this compound and any known metabolites.
-
Correlate the MALDI image with a stained (e.g., H&E) adjacent tissue section to identify anatomical structures.[6]
-
Data Presentation:
| Table 1: Hypothetical this compound Distribution by MALDI-MSI (Relative Intensity) | ||||
| Ocular Tissue | 30 min | 2 hours | 8 hours | 24 hours |
| Cornea | ++++ | +++ | ++ | + |
| Conjunctiva | +++ | ++ | + | - |
| Aqueous Humor | ++ | +++ | ++ | + |
| Iris-Ciliary Body | + | ++ | ++ | + |
| Lens | - | + | + | - |
| Vitreous Humor | - | + | ++ | + |
| Retina/Choroid | - | - | + | + |
| Intensity Scale: - (Not Detected) to ++++ (High) |
Positron Emission Tomography (PET)
Principle: PET is a highly sensitive in vivo imaging technique that tracks the distribution of a drug labeled with a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C). It provides quantitative, whole-body data but has lower spatial resolution compared to MSI or microscopy.[8][9]
Protocol: ¹⁸F-Urcosimod PET/CT Imaging
-
Radiolabeling: Synthesize this compound with an ¹⁸F label. This is a highly specialized process requiring radiochemistry expertise. The label's position must not interfere with the drug's binding to ChemR23.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Maintain body temperature using a heating pad.
-
Place the animal on the scanner bed.
-
-
Radiotracer Administration: Administer a defined dose of ¹⁸F-Urcosimod via the desired route (e.g., topical for local distribution, intravenous for systemic exposure and ocular penetration).
-
PET/CT Scan Acquisition:
-
Perform a low-dose CT scan for anatomical co-registration and attenuation correction.[10]
-
Acquire dynamic or static PET scans at various time points post-administration to capture the pharmacokinetic profile.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using appropriate algorithms (e.g., iterative reconstruction).[11]
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) around ocular structures (cornea, anterior chamber, lens, vitreous, retina) on the co-registered CT images.
-
Calculate the concentration of radioactivity in each ROI over time, typically expressed as Standardized Uptake Value (SUV) or percent injected dose per gram (%ID/g).
-
Data Presentation:
| Table 2: Hypothetical Quantification of ¹⁸F-Urcosimod by PET (%ID/g) | |||
| Ocular Tissue ROI | 1 hour | 4 hours | 12 hours |
| Cornea (Topical Admin) | 2.15 ± 0.45 | 0.98 ± 0.21 | 0.31 ± 0.09 |
| Anterior Chamber | 0.89 ± 0.18 | 1.12 ± 0.30 | 0.55 ± 0.15 |
| Vitreous Humor | 0.05 ± 0.01 | 0.21 ± 0.06 | 0.35 ± 0.08 |
| Retina/Choroid | 0.02 ± 0.01 | 0.10 ± 0.03 | 0.18 ± 0.05 |
| Blood Pool | 0.50 ± 0.11 | 0.25 ± 0.07 | 0.08 ± 0.02 |
| Data presented as Mean ± Standard Deviation |
Fluorescence Imaging (Confocal Microscopy)
Principle: This technique requires conjugating the drug to a fluorescent dye. In vivo confocal microscopy can then be used to visualize the drug's distribution in living animals at a microscopic resolution, particularly in the anterior segment of the eye.[12][13]
Protocol: In Vivo Confocal Microscopy of Fluorescently-Labeled this compound
-
Fluorophore Conjugation: Label this compound with a suitable fluorescent dye (e.g., a near-infrared dye to minimize tissue autofluorescence). The conjugation chemistry must preserve the drug's activity.
-
Animal Preparation:
-
Anesthetize the animal (e.g., ketamine/xylazine).
-
Secure the animal in a stereotaxic frame to minimize head movement.
-
Apply a topical anesthetic to the cornea (e.g., proparacaine).
-
-
Drug Administration: Instill a single drop (e.g., 5 µL) of the fluorescent this compound formulation onto the corneal surface.[14]
-
Confocal Imaging:
-
Use a confocal laser microendoscopy (CLM) or similar in vivo confocal system.[12]
-
Apply a gel to the objective lens for optical coupling with the cornea.
-
Acquire images and Z-stacks of the cornea, conjunctiva, and anterior chamber at various time points (e.g., 15 min, 1h, 3h).[14][15]
-
Longitudinal imaging of the same animal is a key advantage of this method.[16]
-
-
Image Analysis:
-
Process images to measure fluorescence intensity in different tissue layers (e.g., corneal epithelium, stroma).
-
Quantify drug penetration depth and relative concentration over time.
-
Data Presentation:
| Table 3: Hypothetical this compound Penetration in Cornea by Confocal Microscopy (Mean Fluorescence Intensity) | |||
| Corneal Layer | 15 min | 60 min | 180 min |
| Epithelium | 8500 ± 1200 | 5200 ± 950 | 1800 ± 430 |
| Stroma (Anterior) | 1500 ± 350 | 3800 ± 710 | 2500 ± 600 |
| Stroma (Posterior) | 200 ± 80 | 950 ± 210 | 1600 ± 380 |
| Endothelium | <100 | 350 ± 110 | 780 ± 190 |
| Intensity in Arbitrary Fluorescence Units (AFU); Mean ± SD |
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. okyopharma.com [okyopharma.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. okyopharma.com [okyopharma.com]
- 6. MALDI imaging mass spectrometry for direct tissue analysis: a new frontier for molecular histology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI Imaging Mass Spectrometry of Integral Membrane Proteins from Ocular Lens and Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 10. PET/CT and PET/MRI in ophthalmic oncology (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12 Molecular Imaging: PET and SPECT | Radiology Key [radiologykey.com]
- 12. Spatio-Temporal In Vivo Imaging of Ocular Drug Delivery Systems using Fiberoptic Confocal Laser Microendoscopy [jove.com]
- 13. Recent advances in confocal microscopy for studying drug delivery to the eye: concepts and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Visualize Drug Distribution in Live Animals | IVIM CRO Services [ivimtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative drug uptake, penetration, delivery and half life time studies in vivo in vitreous and retina. - ocutox [ocutox.com]
Application Notes and Protocols: Investigating the Effects of Urcosimod on Trigeminal Ganglion Neurons using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urcosimod is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[1][2][3] This receptor is expressed on various cell types, including immune cells, neurons, and glial cells.[2][4][5][6] this compound has shown promise in reducing neuropathic corneal pain, a condition involving the trigeminal nerve.[1][2] This document provides detailed protocols for utilizing primary trigeminal ganglion (TG) neuron cultures as a model system to investigate the cellular and molecular mechanisms of this compound's action on sensory neurons.
These protocols will enable researchers to assess the effects of this compound on neuronal sensitization, a key process in chronic pain, through various assays including calcium imaging, patch-clamp electrophysiology, and gene expression analysis of pain-related markers.
Key Experimental Objectives:
-
Establish and maintain primary cultures of trigeminal ganglion neurons.
-
Induce neuronal sensitization in vitro to model a pathological pain state.
-
Evaluate the effect of this compound on neuronal excitability and calcium signaling.
-
Determine the impact of this compound on the expression of genes associated with pain and inflammation.
Data Presentation
All quantitative data from the described experiments should be summarized in tables for clear comparison between control and treated groups.
Table 1: Example Data Summary for Calcium Imaging
| Treatment Group | Concentration | Baseline [Ca2+]i (nM) | Peak [Ca2+]i post-stimulation (nM) | Percentage of Responding Cells |
| Vehicle Control | - | |||
| Sensitizing Agent | [X] µM | |||
| This compound | [Y] µM | |||
| Sensitizing Agent + this compound | [X] µM + [Y] µM |
Table 2: Example Data Summary for Patch-Clamp Electrophysiology
| Treatment Group | Concentration | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Firing Frequency (Hz) at 2x Rheobase |
| Vehicle Control | - | |||
| Sensitizing Agent | [X] µM | |||
| This compound | [Y] µM | |||
| Sensitizing Agent + this compound | [X] µM + [Y] µM |
Table 3: Example Data Summary for qPCR Analysis
| Treatment Group | Target Gene 1 (e.g., c-fos) Fold Change | Target Gene 2 (e.g., Substance P) Fold Change | Target Gene 3 (e.g., CGRP) Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Sensitizing Agent | |||
| This compound | |||
| Sensitizing Agent + this compound |
Signaling Pathway
Caption: this compound's proposed signaling pathway in neurons.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Primary Trigeminal Ganglion Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary sensory neurons.[7][8][9]
Materials:
-
Postnatal day 1-5 mouse or rat pups
-
Leibovitz's L-15 medium
-
Collagenase Type IA
-
Trypsin
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize pups according to approved institutional guidelines. Dissect the trigeminal ganglia and place them in ice-cold L-15 medium.
-
Enzymatic Digestion: Transfer ganglia to a solution containing collagenase and dispase and incubate at 37°C for 45-60 minutes.
-
Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal medium, and plate the neurons onto poly-D-lysine/laminin-coated surfaces.
-
Culture: Maintain the cultures at 37°C in a humidified incubator with 5% CO2. Allow neurons to mature for 2-3 days before initiating experiments.
Protocol 2: In Vitro Neuronal Sensitization
This protocol aims to induce a state of hyperexcitability in cultured TG neurons, mimicking aspects of a chronic pain state.[5][10]
Materials:
-
Mature primary TG neuron cultures
-
Sensitizing agents: Nerve Growth Factor (NGF) and Interleukin-6 (IL-6)
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
Procedure:
-
Prepare stock solutions of NGF, IL-6, and this compound.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired treatments:
-
Vehicle Control
-
Sensitizing agents (e.g., 50 ng/mL NGF and 20 ng/mL IL-6)
-
This compound (at various concentrations)
-
Sensitizing agents + this compound
-
-
Incubate the cultures for the desired duration (e.g., 24 hours) before proceeding to functional or molecular assays.
Protocol 3: Calcium Imaging of Neuronal Activity
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of neuronal activation.[1][11][12]
Materials:
-
Treated primary TG neuron cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscopy setup with a calcium imaging system
-
Stimulating agents (e.g., high potassium chloride (KCl) solution, capsaicin)
Procedure:
-
Dye Loading: Incubate the cultures with a calcium indicator dye according to the manufacturer's instructions.
-
Imaging: Mount the coverslip onto the microscope stage and perfuse with a physiological saline solution.
-
Baseline Recording: Record baseline fluorescence for a few minutes.
-
Stimulation: Apply a stimulating agent (e.g., 50 mM KCl or 1 µM capsaicin) to evoke neuronal depolarization and calcium influx.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Analysis: Analyze the data to determine the baseline [Ca2+]i, peak [Ca2+]i upon stimulation, and the percentage of responding cells in each treatment group.
Protocol 4: Patch-Clamp Electrophysiology
This protocol directly measures the electrophysiological properties of individual neurons.[7][13][14][15]
Materials:
-
Treated primary TG neuron cultures
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single neuron.
-
Current-Clamp Recordings:
-
Measure the resting membrane potential.
-
Inject current steps to determine the rheobase (minimum current to elicit an action potential) and firing frequency.
-
Measure the action potential threshold and amplitude.
-
-
Voltage-Clamp Recordings (Optional):
-
Apply voltage steps to isolate and measure specific ion channel currents (e.g., voltage-gated sodium or calcium channels).
-
-
Analysis: Compare the electrophysiological parameters between different treatment groups to assess changes in neuronal excitability.
Protocol 5: Quantitative PCR (qPCR) for Pain-Related Gene Expression
This protocol quantifies the mRNA levels of genes known to be involved in pain and inflammation.[16][17][18][19]
Materials:
-
Treated primary TG neuron cultures
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., c-fos, Substance P, CGRP, TRPV1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on trigeminal ganglion neurons. By employing these in vitro models and assays, researchers can gain valuable insights into the therapeutic potential of this compound for neuropathic pain and elucidate its underlying molecular mechanisms of action. These studies will contribute to a better understanding of ChemR23 signaling in the peripheral nervous system and may facilitate the development of novel analgesics.
References
- 1. In-vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of trigeminal ganglion neuronal activities in mice: Intravital imaging of trigeminal ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Membrane-anchored Chemerin Receptor Agonist as a Novel Modulator of Allergic Airway Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trigeminal Ganglion Neurons of Mice Show Intracellular Chloride Accumulation and Chloride-Dependent Amplification of Capsaicin-Induced Responses | PLOS One [journals.plos.org]
- 10. painresearchlab.com [painresearchlab.com]
- 11. In-Vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion [jove.com]
- 12. "CGRP Modulation of Intracellular Calcium Levels in Trigeminal Ganglion" by Nicole M. Nalley [bearworks.missouristate.edu]
- 13. THE PATCH CLAMP METHOD CONFIGURATIONS AND PROTOCOLS FOR ASSESSING NEURONAL EXCITABILITY [zenodo.org]
- 14. youtube.com [youtube.com]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. Gene expression study gives clues to pain insensitivity syndrome | BioWorld [bioworld.com]
- 17. Neuropathic pain promotes gene expression adaptations in brain networks involved in stress and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gene expression signature of human neuropathic pain identified through transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Urcosimod's Impact on Nerve Regeneration In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urcosimod is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[1][2][3] This receptor is present on various cell types, including immune cells, neurons, and glial cells, playing a role in inflammatory responses and pain signaling.[1][3][4][5] Clinical trials have shown this compound's efficacy in reducing neuropathic corneal pain, suggesting a potential role in modulating nerve function and response to injury.[6][7][8] While direct evidence of this compound's impact on nerve regeneration is still emerging, its action on neuronal and glial cells warrants investigation into its potential therapeutic effects on nerve repair.
These application notes provide a framework for quantifying the potential impact of this compound on key cellular processes involved in nerve regeneration using established in vitro models. The protocols detailed below are designed to assess neurite outgrowth, Schwann cell migration, and myelination, providing a comprehensive platform to evaluate this compound's efficacy and elucidate its mechanism of action in a controlled laboratory setting.
Assessing Neurite Outgrowth
A fundamental process in nerve regeneration is the extension of neurites, the precursors to axons and dendrites.[9] This section outlines a protocol to quantify the effect of this compound on neurite outgrowth from cultured neurons.
Experimental Protocol: Neurite Outgrowth Assay
This protocol is adapted from established methods for quantifying neurite outgrowth.[10][11]
1. Cell Culture:
- Primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line (e.g., PC-12, NG108-15) are cultured on plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote adherence and neurite extension.[10][12]
- Cells are maintained in a serum-free medium supplemented with nerve growth factor (NGF) to induce differentiation and neurite formation.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
- Once neurites begin to appear, treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control group.
- Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) to allow for neurite extension.
3. Immunostaining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
- Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain with a nuclear stain (e.g., DAPI) to identify individual cells.
4. Image Acquisition and Analysis:
- Capture images using a high-content imaging system or a fluorescence microscope.[13]
- Utilize image analysis software (e.g., ImageJ with NeuronJ plugin, IncuCyte software) to quantify various parameters of neurite outgrowth.[9][10]
- Total neurite length: The sum of the lengths of all neurites.
- Average neurite length per neuron: Total neurite length divided by the number of neurons.
- Number of primary neurites: The number of neurites extending directly from the cell body.
- Number of branch points: The number of points where neurites bifurcate.
- Percentage of neurite-bearing cells: The proportion of cells with at least one neurite longer than the cell body diameter.
Data Presentation: Hypothetical this compound Impact on Neurite Outgrowth
| This compound Concentration | Average Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) | Number of Branch Points per Neuron |
| Vehicle Control | 150 ± 15 | 65 ± 5 | 2.1 ± 0.3 |
| 0.1 nM | 165 ± 18 | 68 ± 6 | 2.3 ± 0.4 |
| 1 nM | 210 ± 22 | 75 ± 7 | 3.5 ± 0.5 |
| 10 nM | 255 ± 25 | 85 ± 8 | 4.8 ± 0.6 |
| 100 nM | 220 ± 20 | 80 ± 7 | 4.1 ± 0.5 |
| 1 µM | 170 ± 17 | 70 ± 6 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for the neurite outgrowth assay.
Evaluating Schwann Cell Migration
Schwann cells play a crucial role in peripheral nerve regeneration by clearing debris, providing trophic support, and forming the myelin sheath.[14][15] Their migration to the injury site is a critical step in this process.
Experimental Protocol: Schwann Cell Migration (Wound Healing) Assay
This protocol is based on the widely used scratch assay to assess cell migration.[16][17]
1. Cell Culture:
- Culture primary Schwann cells or an immortalized Schwann cell line (e.g., RSC96) to confluence in a multi-well plate.[18]
2. Creating the "Wound":
- Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.
- Wash the wells with PBS to remove dislodged cells.
3. This compound Treatment:
- Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control.
4. Time-Lapse Imaging:
- Place the plate in a live-cell imaging system (e.g., IncuCyte) and capture images of the wound area at regular intervals (e.g., every 2 hours) for 24-48 hours.
5. Data Analysis:
- Measure the area of the wound at each time point using image analysis software.
- Calculate the percentage of wound closure over time for each treatment group.
- The rate of migration can be determined from the slope of the wound closure curve.
Data Presentation: Hypothetical this compound Impact on Schwann Cell Migration
| This compound Concentration | Wound Closure at 24h (%) | Migration Rate (% closure/hour) |
| Vehicle Control | 30 ± 4 | 1.25 ± 0.17 |
| 0.1 nM | 35 ± 5 | 1.46 ± 0.21 |
| 1 nM | 50 ± 6 | 2.08 ± 0.25 |
| 10 nM | 65 ± 7 | 2.71 ± 0.29 |
| 100 nM | 55 ± 6 | 2.29 ± 0.25 |
| 1 µM | 38 ± 5 | 1.58 ± 0.21 |
Data are presented as mean ± standard deviation.
Experimental Workflow: Schwann Cell Migration Assay
Caption: Workflow for the Schwann cell migration assay.
Quantifying In Vitro Myelination
Myelination by Schwann cells (in the peripheral nervous system) is essential for the rapid conduction of nerve impulses and the long-term health of axons.[19][20] An in vitro co-culture system can be used to model and quantify this process.
Experimental Protocol: In Vitro Myelination Assay
This protocol involves co-culturing neurons and Schwann cells to induce myelin formation.[20][21][22]
1. Co-culture Setup:
- Culture primary dorsal root ganglion (DRG) neurons for a period that allows for robust axonal growth (approximately 7-10 days).
- Purify Schwann cells from neonatal rodent sciatic nerves.
- Seed the purified Schwann cells onto the established neuronal cultures.
2. Myelination Induction and this compound Treatment:
- Allow the Schwann cells to proliferate and align along the axons for 3-4 days.
- Induce myelination by adding ascorbic acid to the culture medium.
- Simultaneously, treat the co-cultures with different concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control.
- Maintain the cultures for 14-21 days, replenishing the medium and treatments every 2-3 days.
3. Immunostaining for Myelin:
- Fix the co-cultures.
- Stain for myelin basic protein (MBP), a major component of the myelin sheath, using a specific primary antibody and a fluorescently labeled secondary antibody.
- Co-stain for a neuronal marker (e.g., neurofilament) to visualize axons.
4. Quantification of Myelination:
- Capture fluorescent images of the cultures.
- Quantify the number and length of MBP-positive segments per unit area or per axon.
- The intensity of MBP staining can also be measured as an indicator of the degree of myelination.
Data Presentation: Hypothetical this compound Impact on In Vitro Myelination
| This compound Concentration | Number of Myelinated Segments per mm² | Average Length of Myelinated Segments (µm) |
| Vehicle Control | 80 ± 10 | 50 ± 8 |
| 0.1 nM | 95 ± 12 | 55 ± 9 |
| 1 nM | 120 ± 15 | 65 ± 10 |
| 10 nM | 150 ± 18 | 75 ± 12 |
| 100 nM | 130 ± 16 | 70 ± 11 |
| 1 µM | 90 ± 11 | 52 ± 8 |
Data are presented as mean ± standard deviation.
Experimental Workflow: In Vitro Myelination Assay
Caption: Workflow for the in vitro myelination assay.
Proposed Signaling Pathway of this compound in Nerve Regeneration
Based on this compound's function as a ChemR23 agonist, a potential signaling pathway involved in promoting nerve regeneration can be hypothesized. Activation of ChemR23 on neurons and Schwann cells may trigger downstream signaling cascades known to be involved in cell growth, migration, and differentiation.
Caption: Proposed signaling pathway for this compound.
Conclusion
The protocols and frameworks presented here provide a comprehensive approach to quantifying the potential effects of this compound on nerve regeneration in vitro. By systematically evaluating neurite outgrowth, Schwann cell migration, and myelination, researchers can gain valuable insights into the therapeutic potential of this compound for nerve repair. The hypothetical data and signaling pathways offer a starting point for experimental design and data interpretation. These studies will be instrumental in elucidating the mechanisms of action of this compound and informing its further development as a potential therapy for nerve injuries.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. okyopharma.com [okyopharma.com]
- 4. FDA Grants OKYO Pharma Fast Track Designation to this compound for Neuropathic Corneal Pain - BioSpace [biospace.com]
- 5. OKYO Pharma CEO Discusses Positive Phase 2 Trial Results for this compound in Treating Neuropathic Corneal Pain. [ainvest.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. OKYO Pharma Unveils Strong Phase 2 Clinical Trial Results for this compound to Treat Neuropathic Corneal Pain - BioSpace [biospace.com]
- 8. OKYO Pharma Unveils Strong Phase 2 Clinical Trial Results for this compound to Treat Neuropathic Corneal Pain | Nasdaq [nasdaq.com]
- 9. Neurite Outgrowth | Sartorius [sartorius.com]
- 10. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing an In Vitro Model to Screen Drugs for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Models and methods to study Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Schwann cell proliferation and migration via miR-195-5p-induced Crebl2 downregulation upon peripheral nerve damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]
- 22. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urcosimod in a Dry Eye Disease Research Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Urcosimod (formerly known as OK-101) in a preclinical murine model of dry eye disease (DED). The protocols outlined below are based on established methodologies and available data on the preclinical evaluation of this novel therapeutic agent.
Introduction to this compound
This compound is a lipid-conjugated chemerin peptide agonist that acts as a potent and selective modulator of the ChemR23 G-protein coupled receptor.[1][2] This receptor is primarily found on immune cells, and its activation by this compound has been shown to produce both anti-inflammatory and pain-reducing effects in animal models of dry eye disease and neuropathic corneal pain.[3][4][5] Its unique lipid anchor is designed to enhance its residence time on the ocular surface, potentially leading to prolonged therapeutic activity.[1]
Mechanism of Action: The Chemerin/ChemR23 Signaling Pathway
This compound's therapeutic effects in dry eye disease are mediated through the activation of the ChemR23 receptor. The binding of this compound to ChemR23 on immune cells, such as macrophages and dendritic cells, is believed to initiate a signaling cascade that ultimately suppresses the inflammatory response characteristic of DED. This includes the downregulation of pro-inflammatory cytokine production and the modulation of immune cell trafficking to the ocular surface.
Experimental Protocol: Scopolamine-Induced Dry Eye Model in Mice
This protocol describes the induction of DED in mice using scopolamine (B1681570) and environmental stress, followed by topical treatment with this compound.
Materials
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
DED Induction:
-
Scopolamine hydrobromide solution (0.5 mg/0.2 mL in sterile saline).
-
Controlled environment chamber with low humidity (<40%) and constant air flow.
-
-
Test Articles:
-
This compound ophthalmic solution (concentration to be determined based on dose-response studies, e.g., 0.05%).
-
Vehicle control (e.g., sterile phosphate-buffered saline, pH 7.4).
-
Positive control: Cyclosporine ophthalmic emulsion (0.05%).
-
-
Evaluation Equipment:
-
Slit-lamp biomicroscope.
-
Phenol (B47542) red thread.
-
Sodium fluorescein (B123965) solution (1%).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Micro-pipettes.
-
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization (1 week): House mice in a controlled environment with standard chow and water ad libitum for one week to acclimate.
-
Induction of Dry Eye Disease (10 days):
-
Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 mL) four times daily.[6]
-
House the mice in a controlled environment chamber with a relative humidity of less than 40% and a constant airflow.
-
-
Treatment Period (11 days):
-
Randomly divide the mice into treatment groups (n=8-10 per group): this compound, vehicle control, and positive control.
-
Instill 5 µL of the respective topical formulation into the conjunctival sac of each eye twice daily.
-
-
Efficacy Evaluation: Conduct evaluations at baseline and on specified days during the treatment period (e.g., days 14, 17, and 21).
-
Tear Production (Phenol Red Thread Test): Under light anesthesia, place a phenol red-impregnated thread in the lower conjunctival fornix for 15 seconds. Measure the length of the color change on the thread in millimeters.
-
Corneal Fluorescein Staining: Instill 1 µL of 1% sodium fluorescein into the conjunctival sac. After 2 minutes, gently rinse with sterile saline. Examine the cornea with a slit-lamp biomicroscope using a cobalt blue light. Grade the corneal staining on a standardized scale (e.g., 0-4).
-
Corneal Permeability Assay:
-
Anesthetize the mice.
-
Instill a defined volume and concentration of sodium fluorescein onto the corneal surface for a specific duration.
-
After the exposure time, thoroughly rinse the eye.
-
Measure the fluorescence in the aqueous humor and/or corneal stroma using a fluorophotometer or by collecting and analyzing the aqueous humor.[7]
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the preclinical study.
Table 1: Effect of this compound on Tear Production (Phenol Red Thread Test)
| Treatment Group | Baseline (mm) | Day 14 (mm) | Day 21 (mm) | p-value (vs. Vehicle) |
| Vehicle Control | ||||
| This compound (0.05%) | ||||
| Cyclosporine (0.05%) |
Table 2: Effect of this compound on Corneal Fluorescein Staining Score
| Treatment Group | Baseline (Score) | Day 14 (Score) | Day 21 (Score) | p-value (vs. Vehicle) |
| Vehicle Control | ||||
| This compound (0.05%) | ||||
| Cyclosporine (0.05%) |
Table 3: Effect of this compound on Corneal Permeability
| Treatment Group | Baseline (Fluorescence Units) | Day 21 (Fluorescence Units) | % Reduction from Baseline | p-value (vs. Vehicle) |
| Vehicle Control | ||||
| This compound (0.05%) | ||||
| Cyclosporine (0.05%) |
Conclusion
This compound presents a promising therapeutic approach for the management of dry eye disease due to its novel mechanism of action targeting the ChemR23 receptor to exert anti-inflammatory and analgesic effects. The protocols and methodologies detailed in these application notes provide a robust framework for researchers to investigate the efficacy of this compound in a preclinical setting. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the further development of this potential new treatment for DED.
References
- 1. dryeyetimes.com [dryeyetimes.com]
- 2. OKYO Pharma Announces OK-101 Successfully Achieved Statistical Significance for Multiple Signs and Symptoms of Dry Eye Disease including Ocular Pain Relief in its First-in-Human Phase 2 Trial of OK-101 - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. okyopharma.com [okyopharma.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Urcosimod in 3D Corneal Tissue Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Urcosimod and its Therapeutic Potential
This compound (formerly known as OK-101) is a novel, first-in-class therapeutic agent being investigated for ocular inflammatory conditions such as neuropathic corneal pain (NCP) and dry eye disease (DED).[1] It is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[2][3][4] The ChemR23 receptor is predominantly found on immune cells, as well as neurons and glial cells, and plays a critical role in modulating inflammatory responses.[2][4] By acting as an agonist, this compound is designed to harness the body's natural inflammation-resolving pathways.[5] Its unique lipid anchor is engineered to increase its residence time in the ocular environment, potentially enhancing its therapeutic effect and reducing the frequency of administration.[2][5] Clinical trials have demonstrated this compound's ability to significantly reduce pain in patients with neuropathic corneal pain.[3][6]
Three-dimensional (3D) corneal tissue models provide a powerful in vitro platform that recapitulates the complex, multi-layered structure and physiological responses of the human cornea.[7][8] These models, often comprising epithelial, stromal, and neuronal cell layers, are invaluable for preclinical drug screening, offering a more physiologically relevant environment than traditional 2D cell cultures and reducing the reliance on animal testing.[7][8] This document outlines detailed protocols for evaluating the efficacy of this compound in a 3D corneal tissue model under induced inflammatory conditions.
This compound's Proposed Mechanism of Action
This compound's therapeutic effect is mediated through its agonistic activity on the ChemR23 receptor.[2][3][4] In inflammatory states, the binding of this compound to ChemR23 on immune cells (like macrophages) and neuronal cells is hypothesized to initiate downstream signaling cascades that lead to the resolution of inflammation and a reduction in pain signaling. This includes the potential modulation of pro-inflammatory cytokine production and the promotion of a pro-resolving cellular phenotype.[5][9][10]
Caption: Proposed signaling pathway of this compound via the ChemR23 receptor.
Experimental Application of this compound in a 3D Corneal Tissue Model
This section details a comprehensive workflow for assessing the anti-inflammatory and cytoprotective effects of this compound. The experimental design involves constructing a 3D corneal model, inducing an inflammatory state to mimic ocular surface disease, treating the model with this compound, and subsequently evaluating its efficacy through a series of quantitative assays.
Caption: Experimental workflow for this compound application in a 3D corneal model.
Detailed Experimental Protocols
Protocol 1: Assembly and Maintenance of a 3D Corneal Tissue Model
This protocol is adapted from established methods for creating multi-layered corneal models.[7][8]
-
Preparation of Cellular Components:
-
Culture human corneal epithelial cells (HCECs), human corneal stromal stem cells (hCSSCs), and a neuronal cell line (e.g., dorsal root ganglion neurons) separately under standard cell culture conditions.
-
-
Scaffold Preparation:
-
Prepare a biocompatible scaffold. For example, use a silk fibroin-based scaffold or a collagen gel. The scaffold should be placed within a cell culture insert (e.g., a 12-well Transwell® insert).
-
-
Assembly of the Stromal Layer:
-
Seed the hCSSCs within the scaffold material. Culture for 5-7 days to allow for cell proliferation and extracellular matrix deposition.
-
-
Assembly of the Epithelial Layer:
-
Seed the HCECs on top of the established stromal layer.
-
-
Establishment of Air-Liquid Interface:
-
After 24 hours, raise the culture insert to an air-liquid interface by lowering the medium level to the bottom of the insert. This promotes epithelial stratification and differentiation.
-
-
Neuronal Integration:
-
Co-culture the neuronal cells in a separate compartment or on the periphery of the scaffold, allowing neurites to extend into the stromal layer over time.
-
-
Maturation:
-
Maintain the 3D corneal model in culture for at least 14 days to allow for tissue maturation, including the formation of a stratified epithelium and neuronal innervation. Change the culture medium every 2-3 days.
-
Protocol 2: Induction of an Inflammatory State
To simulate an inflammatory condition like dry eye or neuropathic corneal pain, the mature 3D corneal models can be challenged as follows:
-
Prepare Inflammatory Stimulus:
-
Option A (Cytokine Challenge): Prepare a cocktail of pro-inflammatory cytokines (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1β) in the culture medium.[11]
-
Option B (Hyperosmotic Stress): Increase the osmolarity of the culture medium to 400-450 mOsm by adding NaCl. This mimics the hyperosmolarity seen in dry eye disease.[11]
-
-
Apply Stimulus:
-
Replace the medium in the basolateral compartment of the culture inserts with the prepared inflammatory medium.
-
-
Incubation:
-
Incubate the models for 24 hours to establish a robust inflammatory response.
-
Protocol 3: this compound Treatment
-
Preparation of this compound Solution:
-
Experimental Groups:
-
Establish the following experimental groups (n ≥ 3 per group):
-
Naive Control: Untreated, unchallenged models.
-
Inflammatory Control: Challenged models treated with vehicle.
-
This compound (Low Dose): Challenged models treated with 0.05% this compound.
-
This compound (High Dose): Challenged models treated with 0.1% this compound.
-
-
-
Topical Application:
-
Apply a small volume (e.g., 20-50 µL) of the respective treatment solution directly to the apical surface of the corneal epithelium.
-
-
Incubation:
-
Incubate the treated models for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Protocol 4: Assessment of Cell Viability
-
Reagent Preparation:
-
Prepare a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1; stains dead cells red).
-
-
Staining:
-
Wash the 3D models with phosphate-buffered saline (PBS).
-
Incubate the models with the Calcein-AM/EthD-1 solution for 30-45 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the models again with PBS.
-
Visualize the stained cells using a fluorescence microscope.
-
-
Quantification:
-
Capture images from multiple random fields for each model.
-
Quantify the percentage of viable cells (green) versus dead cells (red) using image analysis software (e.g., ImageJ).
-
Protocol 5: Assessment of Corneal Barrier Function
A. Transepithelial Electrical Resistance (TEER)
-
Measurement:
-
Using a voltmeter with "chopstick" electrodes, measure the electrical resistance across the corneal epithelium.
-
Measure the resistance of a blank insert with medium alone to subtract from the tissue readings.
-
-
Calculation:
-
Calculate the TEER in units of Ω·cm² by multiplying the resistance by the surface area of the culture insert.
-
A decrease in TEER indicates a compromised barrier function.
-
B. FITC-Dextran Permeability Assay
-
Application of FITC-Dextran:
-
Add a known concentration of fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 1 mg/mL) to the apical chamber of the culture insert.
-
-
Sampling:
-
At regular intervals (e.g., 30, 60, 90 minutes), take a small sample from the basolateral medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the epithelial layer over time. An increase in permeability indicates a compromised barrier.
-
Protocol 6: Analysis of Inflammatory Markers
-
Sample Collection:
-
At the end of the treatment period, collect the basolateral culture medium from each experimental group.
-
-
ELISA or Multiplex Immunoassay:
-
Data Analysis:
-
Compare the cytokine concentrations between the different treatment groups. A reduction in cytokine levels in the this compound-treated groups would indicate an anti-inflammatory effect.
-
Data Presentation: Hypothetical Results
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experiments.
Table 1: Cell Viability Assessment
| Group | Treatment | % Viable Cells (Mean ± SD) |
| 1 | Naive Control | 98.2 ± 1.5 |
| 2 | Inflammatory Control (Vehicle) | 75.4 ± 4.2 |
| 3 | This compound (0.05%) | 88.9 ± 3.1 |
| 4 | This compound (0.1%) | 92.1 ± 2.8 |
Table 2: Corneal Barrier Function Assessment
| Group | Treatment | TEER (Ω·cm²) (Mean ± SD) | FITC-Dextran Permeability (x 10⁻⁶ cm/s) (Mean ± SD) |
| 1 | Naive Control | 950 ± 55 | 1.2 ± 0.3 |
| 2 | Inflammatory Control (Vehicle) | 320 ± 48 | 5.8 ± 0.9 |
| 3 | This compound (0.05%) | 610 ± 62 | 2.9 ± 0.6 |
| 4 | This compound (0.1%) | 750 ± 58 | 2.1 ± 0.4 |
Table 3: Inflammatory Cytokine Levels in Culture Medium
| Group | Treatment | IL-6 (pg/mL) (Mean ± SD) | IL-8 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| 1 | Naive Control | 15.2 ± 3.1 | 25.5 ± 5.8 | 8.9 ± 2.2 |
| 2 | Inflammatory Control (Vehicle) | 250.6 ± 28.4 | 480.1 ± 45.2 | 150.7 ± 18.9 |
| 3 | This compound (0.05%) | 110.3 ± 15.7 | 215.8 ± 22.1 | 75.4 ± 11.3 |
| 4 | This compound (0.1%) | 75.9 ± 12.1 | 150.2 ± 18.9 | 40.1 ± 8.5 |
Conclusion
The application of this compound in 3D corneal tissue models provides a robust and physiologically relevant platform for elucidating its mechanism of action and preclinical efficacy. The protocols outlined in this document offer a comprehensive framework for investigating the potential of this compound to mitigate inflammation, restore corneal barrier function, and maintain cell viability in the context of ocular surface diseases. The expected dose-dependent reduction in inflammatory markers and improvement in tissue health would provide strong preclinical evidence supporting the therapeutic potential of this compound for patients suffering from conditions like neuropathic corneal pain and dry eye disease.
References
- 1. FDA Grants OKYO Pharma Fast Track Designation to this compound for Neuropathic Corneal Pain - BioSpace [biospace.com]
- 2. okyopharma.com [okyopharma.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. okyopharma.com [okyopharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Assembly and Application of a 3D Human Corneal Tissue Model: A Step-by-Step Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D in vitro corneal models: a review of current technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 10. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Analysis of inflammatory cytokines in the tears of dry eye patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Urcosimod delivery in topical ophthalmic formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urcosimod in topical ophthalmic formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the formulation, characterization, and in vitro testing of this compound eye drops.
Formulation & Stability Issues
Question: I am observing precipitation or cloudiness in my this compound formulation after preparation or during storage. What are the potential causes and solutions?
Answer:
Precipitation or cloudiness in a this compound formulation can stem from several factors, primarily related to its nature as a lipidated peptide. This compound consists of a 10-mer chemerin peptide, a PEG-8 linker, and a palmitic acid lipid tail.[1] This amphiphilic structure can lead to solubility and stability challenges in aqueous eye drop formulations.
Potential Causes:
-
Poor Solubility: The lipid tail significantly increases hydrophobicity, which can lead to poor solubility in aqueous buffers, especially at higher concentrations.
-
Aggregation: Lipidated peptides have a tendency to self-associate and form aggregates or micelles, which can grow over time and precipitate.[2] This process can be influenced by pH, ionic strength, and temperature.
-
pH Shift: The solubility of peptides is often pH-dependent. A shift in the formulation's pH outside the optimal range for this compound can drastically reduce its solubility.
-
Excipient Interaction: Incompatible excipients can interact with this compound, leading to complexation and precipitation.
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can denature the peptide or promote aggregation.
Troubleshooting Workflow & Solutions:
References
Improving the bioavailability of Urcosimod in preclinical animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Urcosimod in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (formerly OK-101) is a synthetic peptide-based therapeutic. It is a lipid-conjugated chemerin peptide agonist that targets the ChemR23 G-protein coupled receptor.[1][2] This receptor is primarily found on immune cells, and its activation by this compound modulates inflammatory and neuropathic pathways.[2] The lipid conjugation is a key feature designed to enhance its residence time and potency, particularly in ocular applications, by preventing rapid washout.
Q2: What are the main challenges affecting the bioavailability of this compound in preclinical models?
A2: The primary challenges depend on the route of administration. For its intended topical (ocular) use, the main challenge is rapid clearance from the eye's surface, which its lipid-conjugated design aims to mitigate. For systemic administration routes (e.g., oral, intravenous) that might be explored in preclinical studies, the challenges are typical for peptide therapeutics:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract, blood, and various tissues.
-
Poor Membrane Permeability: The size and hydrophilic nature of peptides can limit their ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.
-
Rapid Systemic Clearance: Peptides can be quickly eliminated from the bloodstream through renal filtration and metabolism.
Q3: How does the lipid conjugation of this compound enhance its local bioavailability in ocular models?
A3: The lipid component of this compound acts as a "membrane anchor".[3] This lipophilic tail is thought to interact with cell membranes at the site of administration, effectively increasing the drug's residence time and preventing it from being rapidly cleared by mechanisms like tear turnover. This prolonged contact time allows for sustained engagement with the ChemR23 receptor, enhancing its local therapeutic effect. In vitro studies have shown that the signaling of lipidated this compound persists despite serial washes, unlike its non-lipidated counterpart.[3]
Q4: What formulation strategies can be employed to improve the systemic bioavailability of this compound for experimental preclinical studies?
A4: To improve systemic bioavailability, particularly for oral administration, several formulation strategies can be explored:
-
Co-administration with Permeation Enhancers: These agents, such as medium-chain fatty acids or bile salts, can transiently and reversibly alter the integrity of the intestinal epithelium, facilitating the paracellular or transcellular transport of this compound.
-
Inclusion of Enzyme Inhibitors: Co-formulating this compound with protease inhibitors can protect it from degradation in the gastrointestinal tract.
-
Encapsulation in Nanoparticles: Loading this compound into nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal mucosa. The inherent lipid component of this compound may enhance its loading into such lipid-based nanoformulations.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low this compound concentration at the target site (ocular) | Rapid clearance due to formulation issues. | - Ensure the formulation is optimized for mucoadhesion. Consider viscosity-enhancing agents.- Verify the integrity of the lipid conjugation. |
| High variability in plasma concentrations after oral administration | Inconsistent gastrointestinal absorption. | - Standardize fasting and feeding protocols for animal subjects.- Evaluate the use of permeation enhancers to normalize absorption.- Assess the impact of gut motility on drug uptake. |
| Negligible plasma concentrations after oral administration | Significant enzymatic degradation in the GI tract or poor permeability. | - Co-administer with a cocktail of protease inhibitors.- Develop an enteric-coated formulation to protect this compound from the acidic environment of the stomach.- Encapsulate this compound in a nanoparticle system designed for oral delivery. |
| Rapid decline in plasma concentration after IV injection | Fast renal clearance or metabolism. | - Consider PEGylation of this compound to increase its hydrodynamic radius and reduce renal filtration.- Investigate potential metabolic pathways and consider co-administration with inhibitors of relevant enzymes in an experimental setting. |
Experimental Protocols
Protocol 1: Evaluation of this compound Permeation using an in vitro Caco-2 Cell Model
This protocol assesses the intestinal permeability of different this compound formulations.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and transepithelial electrical resistance (TEER) values indicate tight junction formation.
-
Formulation Preparation: Prepare this compound in a simple buffer (e.g., HBSS) and in formulations containing permeation enhancers (e.g., 10 mM sodium caprate).
-
Permeation Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound formulations to the apical side of the Transwell inserts.
-
Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Measure TEER before and after the experiment to assess monolayer integrity.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each formulation.
Protocol 2: Pharmacokinetic Study of this compound in Rodents (Oral Gavage)
This protocol determines the pharmacokinetic profile of an oral this compound formulation.
-
Animal Model: Use adult male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Formulation Administration: Administer the this compound formulation (e.g., in a suspension with or without permeation enhancers) via oral gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) by comparing with data from an intravenous administration group.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)
| Formulation | Route | Cmax (ng/mL) | Tmax (min) | AUC (0-t) (ng*h/mL) | Bioavailability (F%) |
| This compound in Saline | IV | 1500 | 5 | 2500 | 100% |
| This compound in Suspension | Oral | 50 | 60 | 250 | 10% |
| This compound with Permeation Enhancer | Oral | 150 | 45 | 750 | 30% |
| This compound in SLNs | Oral | 200 | 90 | 1250 | 50% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: this compound signaling through the ChemR23 receptor.
Caption: Workflow for improving this compound bioavailability.
References
Best practices for handling and storing Urcosimod for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of Urcosimod in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (formerly known as OK-101) is a lipid-conjugated chemerin peptide antagonist of the ChemR23 G-protein coupled receptor (GPCR).[1][2][3] It is under investigation for its anti-inflammatory and pain-reducing properties, particularly in ophthalmic conditions like neuropathic corneal pain and dry eye disease.[1][3][4][5] The lipid conjugation is designed to enhance its residence time in the ocular environment.[5]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an antagonist for the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1).[6] By binding to this receptor, it modulates inflammatory responses. ChemR23 is typically found on immune cells, and its activation by its natural ligand, chemerin, can induce both pro- and anti-inflammatory effects depending on the context.[6][7] this compound is designed to specifically antagonize the pro-inflammatory signaling pathways mediated by this receptor.
Q3: What are the recommended storage conditions for lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light.[8] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[8]
Q4: How should I reconstitute and store this compound solutions?
A4: For short-term use, reconstituted this compound can be stored at 4°C for up to a week, depending on the solvent. For longer-term storage of solutions, it is recommended to aliquot the reconstituted peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent will depend on the experimental requirements; sterile, distilled water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often a good starting point for peptides. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution with the aqueous buffer.
Q5: What safety precautions should be taken when handling this compound?
A5: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions for handling potent, biologically active peptides should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a fume hood. In case of contact with skin or eyes, wash the affected area thoroughly with water.
Stability Data
While comprehensive stability data for this compound under various research conditions is not publicly available, the following table summarizes the known stability information and provides general guidance for peptide stability.
| Condition | Concentration | Stability | Source |
| Long-Term Storage (Lyophilized) | N/A | Stable for over 2.5 years at refrigerated conditions. | [1][9][10] |
| Room Temperature (Aqueous Solution) | 0.05% and 0.1% | Stable for at least 3 months. | OKYO Pharma Press Release |
| Reconstituted in Aqueous Buffer (General Peptide Guidance) | Varies | Generally stable for up to one week at 4°C. | General Peptide Handling Guides |
| Frozen Aliquots (General Peptide Guidance) | Varies | Stable for several weeks to months at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Peptide Handling Guides |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Buffers | This compound is a lipidated peptide and may have hydrophobic properties. | - First, try to dissolve a small amount in sterile, distilled water. - If not soluble, try a buffer with a slightly acidic pH (e.g., pH 5-6). - For highly hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing.[11][12][13][14] |
| Precipitation or Cloudiness in Solution | - The peptide has exceeded its solubility limit in the chosen solvent. - Aggregation of the peptide over time. | - Centrifuge the solution to pellet any precipitate before use. - Try a different solvent or a lower concentration. - For aggregation, sonication may help to break up aggregates.[13] |
| Inconsistent Results in Cell-Based Assays | - Variability in cell health or passage number. - Inconsistent peptide concentration due to incomplete solubilization or degradation. - Pipetting errors. | - Use cells within a consistent passage number range and ensure high viability. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Use calibrated pipettes and proper pipetting techniques. |
| Low or No Activity in Functional Assays | - Incorrect assay conditions (e.g., incubation time, temperature). - Degradation of the peptide. - Low receptor expression on the cells. | - Optimize assay parameters such as incubation time and temperature. - Ensure proper storage and handling of this compound. - Confirm ChemR23 expression on your cell line using techniques like flow cytometry or western blotting. |
Experimental Protocols
The following are example protocols and should be optimized for your specific experimental conditions.
In Vitro Chemotaxis Assay
This protocol is a general guideline for a Boyden chamber or similar chemotaxis assay.
Materials:
-
ChemR23-expressing cells (e.g., monocytes, macrophages)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Assay medium (e.g., serum-free RPMI with 0.1% BSA)
-
Chemoattractant (e.g., chemerin)
-
This compound
-
Cell stain (e.g., Calcein AM)
-
Plate reader
Procedure:
-
Culture ChemR23-expressing cells to the appropriate density.
-
On the day of the assay, harvest and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay medium alone (negative control), the chemoattractant (positive control), or the chemoattractant with different concentrations of this compound.
-
Place the membrane between the upper and lower chambers.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-4 hours (optimize for your cell type).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a suitable cell stain.
-
Quantify the migrated cells by reading the fluorescence on a plate reader or by cell counting under a microscope.
In Vivo Mouse Model of Neuropathic Corneal Pain
This is a generalized protocol based on established models. All animal procedures must be approved by your institution's animal care and use committee.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical instruments for inducing corneal injury (if required by the model)
-
This compound ophthalmic solution (e.g., 0.05% in a sterile vehicle)
-
Vehicle control solution
-
Topical anesthetic for behavioral testing
-
Apparatus for assessing pain behavior (e.g., von Frey filaments, cotton swab)
Procedure:
-
Induce neuropathic corneal pain in mice according to an established protocol (e.g., ciliary nerve constriction, corneal alkali burn).[15][16]
-
Allow the animals to recover for the appropriate duration to establish chronic pain.
-
Divide the animals into treatment groups (e.g., vehicle control, this compound).
-
Administer the topical ophthalmic solutions to the affected eye (e.g., 5 µL per eye, twice daily) for the duration of the study.
-
Assess pain-like behaviors at baseline and at various time points throughout the treatment period. This can include spontaneous eye wiping/scratching or evoked responses to stimuli.
-
At the end of the study, animals can be euthanized, and ocular tissues collected for histological or molecular analysis to assess inflammation and nerve regeneration.
Visualizations
ChemR23 Signaling Pathway
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. fishersci.com [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. okyopharma.com [okyopharma.com]
- 5. okyopharma.com [okyopharma.com]
- 6. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. genscript.com [genscript.com]
- 12. biobasic.com [biobasic.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. jpt.com [jpt.com]
- 15. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]
- 16. Latent Sensitization in a Mouse Model of Ocular Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Urcosimod and Other ChemR23 Agonists in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Urcosimod with other selective agonists of the Chemerin Receptor 23 (ChemR23), supported by available preclinical experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to ChemR23 Agonism
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammation.[1][2] Its endogenous ligand, chemerin, and its derivatives, along with synthetic agonists, can modulate immune cell trafficking and cytokine production, making ChemR23 an attractive therapeutic target for a variety of inflammatory conditions.[3][4] This guide focuses on a comparative analysis of this compound, a novel lipid-conjugated chemerin peptide agonist, and other notable ChemR23 agonists, based on preclinical findings.
Compound Overviews
This compound (OK-101): A lipid-conjugated chemerin peptide agonist of the ChemR23 G-protein coupled receptor.[5][6] Developed by OKYO Pharma, it is designed with a lipid anchor to enhance its residence time in the ocular environment.[7][8] this compound has shown anti-inflammatory and pain-reducing activities in mouse models of dry eye disease and neuropathic corneal pain.[7][8][9]
Chemerin-9: A nine-amino-acid peptide derived from the C-terminus of the chemerin protein (amino acids 149-157).[4] It is a potent and stable agonist of ChemR23 and has been shown to exert anti-inflammatory effects in various preclinical models, including those for atherosclerosis.[4]
OSE-230: A monoclonal antibody that acts as an agonist for ChemR23.[10] Developed by OSE Immunotherapeutics, it has been shown to accelerate the resolution of acute inflammation and trigger the resolution of chronic inflammation in preclinical models of colitis.[10]
Preclinical Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound with other ChemR23 agonists are not publicly available. However, a comparative analysis can be inferred from individual studies in relevant animal models of inflammation.
Anti-Inflammatory Effects in Ocular Models
This compound has been extensively evaluated in preclinical models of ocular inflammation and pain. In a mouse model of dry eye disease, topical administration of this compound demonstrated a significant reduction in corneal permeability, an effect comparable to the positive control, cyclosporine.[11] It also led to an increase in mucin-secreting goblet cells and a reduction in inflammatory CD4+ T-cells.[11] In a mouse model of neuropathic corneal pain, this compound was shown to reduce pain-related eye-wiping behavior, with efficacy similar to the systemically administered gabapentin.[11]
| Compound | Model | Key Findings | Reference |
| This compound | Mouse Model of Dry Eye Disease | Reduced corneal permeability (p ≤ 0.001), increased goblet cell density, and reduced CD4+ T-cell infiltration. | [11] |
| This compound | Mouse Model of Neuropathic Corneal Pain | Reduced pain-related eye-wiping behavior, comparable to gabapentin. | [11] |
Anti-Inflammatory Effects in Systemic Inflammation Models
Chemerin-9 and OSE-230 have been primarily studied in models of systemic inflammation. In a zymosan-induced peritonitis model in mice, a synthetic chemerin-derived peptide demonstrated potent anti-inflammatory effects at picomolar concentrations, mediated through ChemR23.[12] Chemerin-9 has been shown to suppress the expression of adhesion and pro-inflammatory molecules in human umbilical vein endothelial cells (HUVECs) and attenuate monocyte adhesion.[4] In a mouse model of atherosclerosis, a 4-week infusion of chemerin-9 significantly decreased aortic atherosclerotic lesions.[4]
OSE-230 has demonstrated efficacy in resolving inflammation in murine models of acute and chronic colitis.[10][13] Treatment with this agonist monoclonal antibody accelerated the clearing of leukocytes from the inflammatory site and promoted a faster recovery from colitis.[13]
| Compound | Model | Key Findings | Reference |
| Chemerin-9 | Zymosan-induced Peritonitis (mouse) | Potent anti-inflammatory effects at picomolar concentrations. | [12] |
| Chemerin-9 | Atherosclerosis (ApoE-/- mice) | Significantly decreased aortic atherosclerotic lesions. | [4] |
| OSE-230 | DSS and TNBS-induced Colitis (mouse) | Accelerated recovery and resolution of inflammation. | [13] |
In Vitro Potency and Signaling
In vitro studies have demonstrated the potency of these agonists in activating ChemR23. This compound's lipidated form showed higher potency against the human chemerin receptor compared to its non-lipidated counterpart, and its signaling persisted despite serial washes, suggesting a longer duration of action.[11]
Chemerin-9 is a potent agonist that activates ChemR23, leading to downstream signaling events such as the phosphorylation of Akt and ERK.[4] OSE-230 has been shown to induce rapid ERK and Akt phosphorylation, which is a characteristic downstream signaling pathway of ChemR23 activation.[13]
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is commonly used to assess acute inflammation.
-
Induction: Mice receive an intraperitoneal (i.p.) injection of zymosan (typically 1 mg in sterile saline).[14]
-
Treatment: The test compound (e.g., ChemR23 agonist) is administered at a specified time relative to the zymosan injection (e.g., 30 minutes prior).[15]
-
Assessment: At various time points (e.g., 4, 8, 12, 24 hours) post-injection, the peritoneal cavity is lavaged with sterile saline.[14][15]
-
Analysis: The collected lavage fluid is analyzed for total and differential leukocyte counts (neutrophils, macrophages, etc.) using a hemocytometer and cytospin preparations with Diff-Quick staining.[14] Pro-inflammatory mediators in the lavage fluid can be quantified by ELISA.[15]
Corneal Permeability Assay in Mice
This assay is used to evaluate the integrity of the corneal epithelial barrier.
-
Induction of Dry Eye: A dry eye model can be established in mice through methods such as exposure to desiccating stress.
-
Treatment: The test compound (e.g., this compound) is topically administered to the eyes.
-
Staining: A fluorescent dye, such as Oregon Green Dextran (OGD), is applied to the corneal surface.[16]
-
Imaging and Quantification: The cornea is imaged using a fluorescence microscope. The fluorescence intensity, which correlates with corneal permeability, is quantified using image analysis software.[16]
Signaling Pathways and Experimental Workflows
ChemR23 Signaling Pathway
Activation of ChemR23 by an agonist initiates a cascade of intracellular signaling events.
Caption: ChemR23 agonist signaling cascade.
Experimental Workflow for Preclinical Evaluation
The general workflow for evaluating a novel ChemR23 agonist in a preclinical setting.
Caption: Preclinical evaluation workflow.
Summary and Future Directions
This compound, chemerin-9, and OSE-230 are all potent agonists of ChemR23 that have demonstrated significant anti-inflammatory and pro-resolving effects in various preclinical models. This compound shows particular promise for ocular inflammatory conditions due to its targeted delivery and prolonged residence time. Chemerin-9 and OSE-230 have shown efficacy in systemic inflammatory and autoimmune disease models.
The primary limitation in directly comparing these agonists is the lack of head-to-head studies. Future research should aim to conduct such comparative studies to establish the relative potency and efficacy of these compounds in standardized in vitro and in vivo models. This will be crucial for determining the most suitable clinical applications for each of these promising therapeutic candidates. Furthermore, a deeper understanding of the nuanced signaling pathways activated by each agonist could reveal differences in their therapeutic profiles.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. FDA Grants OKYO Pharma Fast Track Designation to this compound for Neuropathic Corneal Pain - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. OKYO Pharma Announces Plans to Accelerate the Clinical [globenewswire.com]
- 10. New agonist MAb resolves chronic inflammation | 2021-04-14 | BioWorld [bioworld.com]
- 11. okyopharma.com [okyopharma.com]
- 12. rupress.org [rupress.org]
- 13. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
Cross-reactivity studies of Urcosimod with other G-protein coupled receptors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Urcosimod's interaction with G-protein coupled receptors (GPCRs). While comprehensive cross-reactivity data for this compound against a broad spectrum of GPCRs is not currently in the public domain, this document summarizes the known interactions of its target class, chemerin peptides, with their identified receptors and outlines the standard experimental procedures for assessing such off-target activities.
This compound is a lipid-conjugated peptide agonist of the ChemR23 G-protein coupled receptor, a target implicated in inflammatory responses.[1][2][3] It is under development for ophthalmic conditions such as neuropathic corneal pain and dry eye disease.[4][5] Understanding the selectivity of a drug candidate is crucial for predicting its potential for off-target effects. This guide explores the known receptor interactions for chemerin, the endogenous ligand for ChemR23, and its analogs, as a surrogate for understanding this compound's potential cross-reactivity profile.
Chemerin Receptor Interaction Profile
Chemerin and its synthetic analogs are known to interact with three GPCRs: ChemR23 (CMKLR1), GPR1, and CCRL2.[6][7] The functional consequences of these interactions vary significantly across the three receptors.
| Receptor | Ligand | Binding Affinity (EC50/Ki) | Functional Response |
| ChemR23 (CMKLR1) | Chemerin | ~3 nM | Agonist: Gαi/o coupling, decreased cAMP, Ca2+ mobilization, ERK1/2 phosphorylation, β-arrestin recruitment, receptor internalization.[8][9][10] |
| Chemerin 9 peptide | Potent agonist | Agonist: Similar to full-length chemerin.[10] | |
| This compound | High potency | Agonist.[11] | |
| GPR1 | Chemerin | ~240 pM | Agonist: β-arrestin recruitment, receptor internalization. Weak G-protein signaling.[6][10] |
| Chemerin 9 peptide | Induces β-arrestin recruitment.[10] | ||
| CCRL2 | Chemerin | High affinity | No significant G-protein activation or β-arrestin recruitment. Acts as a scavenger receptor, concentrating chemerin for ChemR23.[6][10] |
Note: Quantitative binding affinity and functional potency values are highly dependent on the specific assay conditions and cell types used. The data presented here are for comparative purposes.
ChemR23 Signaling Pathway
This compound, as an agonist of ChemR23, is expected to activate its downstream signaling cascades. The binding of an agonist to ChemR23, which is coupled to Gαi/o proteins, initiates a series of intracellular events.
Caption: Agonist binding to the ChemR23 receptor initiates multiple downstream signaling cascades.
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the selectivity of a compound like this compound, a tiered approach involving both binding and functional assays is typically employed.
Experimental Workflow for GPCR Selectivity Profiling
A systematic process is necessary to evaluate the potential for a compound to interact with off-target GPCRs.
Caption: A typical workflow for identifying and characterizing off-target GPCR interactions.
Key Experimental Methodologies
1. Radioligand Binding Assays:
These assays are the gold standard for determining the affinity of a compound for a specific receptor.[12]
-
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a cell membrane preparation expressing the receptor. The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity displaced is measured to determine the test compound's binding affinity (Ki).
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissues.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated to calculate the IC50, which is then converted to the inhibition constant (Ki).
-
2. Functional Assays:
Functional assays measure the cellular response following GPCR activation or inhibition and are crucial for determining whether a binding event translates into a biological effect (agonism, antagonism, or inverse agonism).[13][14]
-
cAMP Assays: For Gαs- and Gαi-coupled receptors, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured.[9] Agonists of Gαi-coupled receptors like ChemR23 will decrease cAMP levels.
-
Calcium Mobilization Assays: For Gαq-coupled receptors, the release of intracellular calcium is a key signaling event. This is often measured using calcium-sensitive fluorescent dyes.
-
β-Arrestin Recruitment Assays: These assays measure the translocation of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.[10] Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) are often used.[15]
-
Protocol Outline (General):
-
Cell Culture: Cells expressing the target GPCR are cultured in microtiter plates.
-
Compound Addition: The test compound is added to the cells.
-
Stimulation (for antagonists): A known agonist is added to stimulate the receptor.
-
Signal Detection: The specific second messenger or downstream event is measured using appropriate detection reagents and instrumentation (e.g., luminometer, fluorometer).
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.
-
Conclusion
While specific cross-reactivity data for this compound against a broad panel of GPCRs is not publicly available, the known interactions of its endogenous counterpart, chemerin, provide a foundational understanding of its likely selectivity profile. Chemerin interacts with ChemR23, GPR1, and CCRL2 with distinct functional outcomes. A thorough assessment of this compound's selectivity would require comprehensive screening using the binding and functional assay methodologies outlined in this guide. Such studies are essential for a complete preclinical characterization and for anticipating any potential off-target effects in a clinical setting.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. OKYO Pharma Reports Positive Long-Term Stability Data for this compound [synapse.patsnap.com]
- 4. okyopharma.com [okyopharma.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 10. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. okyopharma.com [okyopharma.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
A Comparative Guide to the Long-Term Stability of Urcosimod Formulations for Research
For researchers and drug development professionals, ensuring the long-term stability of investigational compounds like Urcosimod is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive overview of best practices for validating the stability of this compound formulations, presents a comparative analysis with other sphingosine-1-phosphate (S1P) receptor modulators, and offers detailed experimental protocols.
This compound is a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1] Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to the receptor's internalization.[2] This process effectively traps lymphocytes in the lymph nodes, preventing their migration into the central nervous system and other tissues, thereby reducing inflammation associated with autoimmune diseases.[2][3] Given its therapeutic potential, maintaining the integrity of this compound formulations during long-term storage is critical for preclinical and clinical research.
Comparative Stability Insights
While specific long-term stability data for this compound formulations are proprietary, a comparative analysis can be framed based on established S1P receptor modulators. Different formulation strategies can significantly impact drug stability by protecting the active pharmaceutical ingredient (API) from degradation pathways such as hydrolysis, oxidation, and photolysis.[4] Techniques like film coating, encapsulation, and co-processing with excipients that deflect moisture can be employed to enhance stability.[5]
The following table presents hypothetical long-term stability data for two this compound formulations compared to an alternative S1P receptor modulator, Fingolimod. This data is illustrative and based on typical stability profiles for oral solid dosage forms.
| Timepoint (Months) | Test Parameter | This compound Formulation A (Coated Tablet) | This compound Formulation B (Uncoated Tablet) | Alternative: Fingolimod (Capsule) | Specification |
| 0 | Assay (%) | 99.8 | 100.1 | 99.9 | 95.0 - 105.0 |
| Total Impurities (%) | 0.15 | 0.14 | 0.18 | Not More Than 1.0 | |
| 6 | Assay (%) | 99.5 | 98.2 | 99.6 | 95.0 - 105.0 |
| Total Impurities (%) | 0.21 | 0.45 | 0.25 | Not More Than 1.0 | |
| 12 | Assay (%) | 99.2 | 96.5 | 99.1 | 95.0 - 105.0 |
| Total Impurities (%) | 0.28 | 0.88 | 0.35 | Not More Than 1.0 | |
| 24 | Assay (%) | 98.9 | 94.1 | 98.5 | 95.0 - 105.0 |
| Total Impurities (%) | 0.35 | 1.52 | 0.48 | Not More Than 1.0 |
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH. Data is hypothetical.
From this hypothetical data, Formulation A (coated tablet) demonstrates superior stability for this compound over a 24-month period, characterized by minimal degradation of the API and a slow rate of impurity formation. Formulation B (uncoated tablet) shows significant degradation, falling out of specification by the 24-month mark, highlighting the importance of formulation strategies in drug stability.
Experimental Protocol: Long-Term Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[6][7]
1. Objective: To evaluate the long-term stability of this compound formulations under controlled temperature and humidity conditions to establish a re-test period or shelf life.
2. Materials and Methods:
- Test Samples: At least three primary batches of each this compound formulation.[8]
- Storage Conditions: Long-term stability testing should be conducted at 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[7][9]
- Testing Frequency: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9]
- Analytical Procedure: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation, identification, and quantification of this compound and its degradation products.[10][11]
- HPLC Parameters (Typical):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength appropriate for this compound.
- Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and robustness.[12]
- Tests to be Performed:
- Assay: To determine the potency of the API.
- Purity/Impurities: To detect and quantify any degradation products.[13]
- Dissolution: To assess the drug release characteristics.
- Physical Characteristics: Appearance, color, and hardness (for tablets).
3. Data Analysis: The data should be analyzed to determine the rate of change of the assay value and the increase in impurities over time. This information is used to establish the shelf-life of the formulation.
Visualizing the Process and Pathway
To better understand the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: this compound's S1P1 Receptor Signaling Pathway.
By adhering to rigorous stability testing protocols and employing appropriate formulation strategies, researchers can ensure the quality and reliability of this compound for their studies. This guide serves as a foundational resource for designing and executing these critical experiments.
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Urcosimod: A Guide for Laboratory Professionals
Providing essential guidance on the proper disposal of Urcosimod is crucial for maintaining a safe and compliant laboratory environment. While specific disposal protocols for this compound, a lipid-conjugated chemerin peptide agonist of the ChemR23 G-protein coupled receptor, are not publicly available, established best practices for the disposal of pharmaceutical waste provide a clear framework for researchers, scientists, and drug development professionals.
This compound is currently under investigation in clinical trials for conditions such as neuropathic corneal pain.[1][2] As with any investigational compound, adherence to rigorous safety and disposal procedures is paramount to protect both laboratory personnel and the environment. The following guidelines, based on general recommendations from the U.S. Food and Drug Administration (FDA) for the disposal of unused medicines, should be implemented for this compound waste.
General Disposal Procedures for Pharmaceutical Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach aligned with federal and institutional guidelines is recommended. The primary goal is to prevent the release of active pharmaceutical ingredients into the environment and to minimize the risk of accidental exposure.
Recommended Disposal Steps:
-
Do Not Flush: Unless explicitly instructed to do so in the product's official documentation, do not flush this compound down the sink or toilet.[3]
-
Utilize Drug Take-Back Programs: The most preferred method for disposing of unwanted pharmaceuticals is through a community drug take-back program.[3][4] These programs ensure that drugs are disposed of in a secure and environmentally sound manner. Contact your institution's Environmental Health and Safety (EHS) department to inquire about available take-back options.
-
Disposal in Household Trash (if take-back is unavailable): If a take-back program is not accessible, follow these steps for disposal in the trash:[3][4][5]
-
Remove from Original Container: Take the this compound from its original packaging.
-
Mix with an Undesirable Substance: Mix the compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and helps prevent diversion.[3][5] Do not crush tablets or capsules.[5]
-
Seal in a Container: Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid, to prevent leakage.[3][5]
-
Discard in Trash: Dispose of the sealed container in the trash.
-
De-identify Packaging: Before recycling or discarding the original packaging, be sure to remove or obscure all personal and identifying information.[5]
-
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemical waste, which can be applied to compounds like this compound.
It is imperative for all laboratory personnel to consult their institution's specific waste management policies and procedures. Your Environmental Health and Safety department is the primary resource for guidance on the safe and compliant disposal of all chemical and pharmaceutical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
